molecular formula C8H8N4 B1486338 5-(1H-Pyrazol-1-yl)pyridin-2-amine CAS No. 1152839-05-8

5-(1H-Pyrazol-1-yl)pyridin-2-amine

Cat. No.: B1486338
CAS No.: 1152839-05-8
M. Wt: 160.18 g/mol
InChI Key: AMVJVIUMELWNLT-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-Pyrazol-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Pyrazol-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrazol-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVJVIUMELWNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651424
Record name 5-(1H-Pyrazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152839-05-8
Record name 5-(1H-Pyrazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1H-Pyrazol-1-yl)pyridin-2-amine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Its structural architecture combines a polar, hydrogen-bond-rich 2-aminopyridine motif—capable of bidentate interaction with kinase hinge regions—with a 5-position pyrazole that serves as a robust vector for extending into hydrophobic pockets (e.g., the gatekeeper region).[1] This guide outlines the physicochemical baseline, validated synthetic protocols, and structural activity relationship (SAR) logic for researchers utilizing this intermediate.[1]

Physicochemical Profile

The utility of 5-(1H-Pyrazol-1-yl)pyridin-2-amine lies in its balance between solubility and lipophilicity, adhering strictly to fragment-based drug discovery (FBDD) principles (Rule of 3).[1]

Table 1: Core Physicochemical Properties

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 160.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Calculated) ~0.9 - 1.2High oral bioavailability potential; membrane permeable.[1]
Topological Polar Surface Area (TPSA) ~55 ŲWell within the limit (<140 Ų) for cellular permeability.
H-Bond Donors (HBD) 1 (Primary Amine)Critical for Hinge Binding (Donor-Acceptor motif).[1]
H-Bond Acceptors (HBA) 3 (Pyridine N, Pyrazole Ns)Facilitates water-bridging networks in active sites.[1]
pKa (Pyridine N) ~6.8 (Estimated)Likely protonated in acidic lysosomal environments.
Synthetic Architecture & Optimization

The synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine presents a chemoselectivity challenge.[1] The goal is to couple the pyrazole nitrogen (N1) to the pyridine C5 position without protecting the C2-amine.[1] Standard nucleophilic aromatic substitution (SNAr) is often sluggish due to the electron-rich nature of the amino-pyridine.[1]

The Superior Method: Copper-Catalyzed C-N Coupling (Ullmann-Goldberg Variant) Transition-metal catalysis, specifically Copper(I), provides the most reliable route, avoiding the harsh conditions of classical Ullmann coupling.[1]

Experimental Protocol: Ligand-Promoted C-N Cross-Coupling

Rationale: The use of a bidentate ligand (e.g., DMEDA or Phenanthroline) stabilizes the Cu(I) species, preventing disproportionation and allowing the reaction to proceed at moderate temperatures (80–110°C) without protecting the primary amine.

Reagents:

  • Substrate: 2-Amino-5-iodopyridine (1.0 equiv)

  • Nucleophile: 1H-Pyrazole (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)[1]

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes.[1]

  • Solids Addition: Charge the vessel with 2-Amino-5-iodopyridine, 1H-Pyrazole, CuI, and K₃PO₄.

  • Degassing: Evacuate and backfill with Argon three times to remove trace oxygen (critical to prevent catalyst oxidation).

  • Liquid Addition: Add anhydrous DMSO followed by the DMEDA ligand via syringe.[1]

  • Thermal Activation: Seal the vessel and heat to 110°C for 12–16 hours. The reaction mixture should turn a deep blue/green color initially, eventually settling into a dark suspension.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts. Wash the filtrate with Brine (3x) to remove DMSO.

  • Purification: Concentrate the organic layer.[1] Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (50:50 to 0:100).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Amino-5-iodopyridine + 1H-Pyrazole Catalysis Catalytic Cycle: CuI (10 mol%) Ligand: DMEDA Base: K3PO4 Start->Catalysis Condition Conditions: DMSO, 110°C 16 Hours Argon Atm Catalysis->Condition Workup Workup: Celite Filtration Brine Wash Condition->Workup Product Target: 5-(1H-Pyrazol-1-yl) pyridin-2-amine Workup->Product Yield: 75-85%

Figure 1: Optimized Copper-Catalyzed Cross-Coupling Workflow.

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a pharmacophore chimera .[1]

Mechanism of Action (Kinase Binding):

  • Hinge Region Binding: The 2-aminopyridine moiety functions as a classic Adenine mimetic.[1] The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met residue in JAKs), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.[1]

  • Gatekeeper Access: The C5-pyrazole ring is rigid and planar.[1] It projects deeply into the ATP-binding pocket, often positioning itself near the "gatekeeper" residue.[1] Substitution on the pyrazole ring (C3/C4) allows medicinal chemists to tune selectivity between kinase families (e.g., JAK vs. SRC) by exploiting steric clashes with larger gatekeeper residues.

SAR Logic Diagram

SAR_Logic Core 5-(1H-Pyrazol-1-yl) pyridin-2-amine Hinge 2-Aminopyridine Motif: Primary Hinge Binder (Donor-Acceptor Pair) Core->Hinge  Anchors Molecule   Vector 5-Position Linkage: Rigid Spacer Directs Pyrazole Core->Vector  Defines Geometry   Selectivity Pyrazole Ring: Hydrophobic Pocket Interaction Selectivity Filter Vector->Selectivity  Projects into  

Figure 2: Pharmacophore dissection of the scaffold for Kinase Inhibition.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine: Look for the distinctive signals of the pyridine ring.[1][2] The proton at C6 (adjacent to the pyrazole) will be deshielded, appearing as a doublet (d) around δ 8.3–8.5 ppm. The C3 proton (ortho to amine) will be shielded, appearing upfield (δ 6.5–6.7 ppm).

    • Pyrazole: The pyrazole protons typically appear as a set of doublets or triplets (depending on coupling) in the δ 6.4–8.0 ppm range. The proton at the 4-position of the pyrazole is often the most shielded of the aromatic set.[1]

    • Amine: A broad singlet (exchangeable with D₂O) around δ 6.0 ppm corresponding to the -NH₂ group.[1]

  • LC-MS:

    • Expect a clear [M+H]⁺ peak at 161.1 m/z .

    • Retention time should be early in reverse-phase (C18) chromatography due to the polarity of the amine.[1]

References
  • Roy, S., et al. (2017). "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine."[1][3][4] RSC Advances, 7, 44842-44847.[1] [1]

  • Yan, R.L., et al. (2012).[5] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines." Journal of Organic Chemistry, 77(4), 2024–2028. (Demonstrates Cu-catalysis compatibility with aminopyridines). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165368555 (Related Pyrazole-Pyridine structures). [1]

Sources

The Pyrazolylpyridine Scaffold: A Privileged Core for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazolylpyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. Its unique electronic properties and conformational flexibility have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the key biological targets of pyrazolylpyridine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurological disorders. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and explore the synthetic strategies that underpin the generation of these potent molecules.

Protein Kinases: The Premier Target for Pyrazolylpyridine Derivatives

Protein kinases, enzymes that regulate a vast number of cellular processes, represent the most prominent class of biological targets for pyrazolylpyridine scaffolds. The pyrazolylpyridine core often acts as a hinge-binding motif, effectively competing with ATP for the kinase's active site. This has led to the development of several highly successful kinase inhibitors, some of which have gained regulatory approval or are in late-stage clinical trials.[1][2]

Receptor Tyrosine Kinases (RTKs)

1.1.1. RET (Rearranged during Transfection) Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Activating mutations and fusions in the RET gene are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.

  • Selpercatinib (LOXO-292): A highly selective and potent RET kinase inhibitor, selpercatinib, features a pyrazolo[1,5-a]pyridine core.[1][2] It has received regulatory approval for the treatment of RET-driven cancers.[1]

    CompoundTarget(s)IC50 (nM)Disease Indication
    SelpercatinibRET (wild-type)1RET fusion-positive NSCLC, thyroid cancer
    RET V804M2
    RET M918T2
  • Mechanism of Action: Selpercatinib binds to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/Akt.[3]

RET Signaling Pathway

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor GRB2 GRB2 RET->GRB2 Phosphorylates PI3K PI3K RET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand GDNF Ligand Ligand->RET Binds Selpercatinib Selpercatinib Selpercatinib->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.

1.1.2. c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and morphogenesis.[4] Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.

  • Glumetinib (SCC244): A pyrazolylpyridine-based c-Met inhibitor that has shown promise in clinical trials.

  • Compound 5a: A novel pyrazolo[3,4-b]pyridine derivative demonstrating potent and selective c-Met inhibition.

CompoundTargetIC50 (nM)Cancer Cell Line (IC50, µM)
Glumetinibc-Met--
Compound 5ac-Met4.27HepG2 (3.42)

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 Phosphorylates STAT3 STAT3 cMet->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis HGF HGF HGF->cMet Binds Pyrazolylpyridine Pyrazolylpyridine Inhibitor Pyrazolylpyridine->cMet Inhibits

Caption: Overview of the c-Met signaling cascade and its inhibition by pyrazolylpyridine derivatives.

Serine/Threonine Kinases

1.2.1. PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival, proliferation, and apoptosis.[5][6] Their overexpression is associated with various hematological malignancies and solid tumors.

  • Frag-2: A pyrazolopyridine fragment that demonstrates pan-PIM kinase inhibitory activity.

CompoundTargetIC50 (µM)
Frag-2PIM-10.2
PIM-20.8
PIM-30.3

PIM-1 Signaling and Experimental Workflow

PIM1_Workflow cluster_signaling PIM-1 Downstream Signaling cluster_assay Experimental Workflow: ADP-Glo™ Kinase Assay PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (inactivates) BclXL Bcl-XL BAD->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits KinaseReaction 1. Kinase Reaction: PIM-1 + Substrate + ATP AddReagent1 2. Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) KinaseReaction->AddReagent1 AddReagent2 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) AddReagent1->AddReagent2 Luminescence 4. Measure Luminescence AddReagent2->Luminescence

Caption: PIM-1's role in apoptosis and a typical workflow for its inhibition assay.

1.2.2. Other Notable Kinase Targets

  • Olverembatinib (HQP1351): A multi-kinase inhibitor with a pyrazolopyridine core, targeting BCR-ABL and other kinases.[7][8][9]

  • Camonsertib (RP-3500): An ATR kinase inhibitor containing a pyrazolopyridine moiety, currently in clinical development.[10][11][12][13][14]

  • TBK1 (TANK-binding kinase 1): Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.

Enzymes in the Inflammatory Cascade

Pyrazolylpyridine and related pyrazole scaffolds have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX)

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[15]

  • Celecoxib: A well-known selective COX-2 inhibitor, celecoxib, features a diaryl pyrazole structure.[6][16][17][18][19] While not a pyrazolylpyridine, its mechanism of action provides a rationale for targeting COX-2 with related scaffolds.

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-2->100
Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators.[15]

  • Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma. Pyrazole-containing compounds have been investigated as LOX inhibitors.

Arachidonic Acid Cascade

AA_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-Lipoxygenase AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Celecoxib Celecoxib Celecoxib->COX2 Inhibits Pyrazoles Pyrazole Derivatives Pyrazoles->LOX Inhibit

Caption: The arachidonic acid cascade, highlighting the roles of COX and LOX enzymes.

Antimicrobial Targets

The pyrazolylpyridine scaffold has also been incorporated into compounds with promising antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Pyrazolopyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)
Pyrazolo[3,4-b]pyridinesStaphylococcus aureus1.95 - 125
Escherichia coli3.9 - 250
Antifungal Activity

Certain pyrazolylpyridine derivatives have demonstrated potent activity against pathogenic fungi.

Compound ClassFungal StrainMIC (µg/mL)
PyrazolopyridinesCandida albicans0.49 - 62.5
Aspergillus fumigatus1.95 - 125

Targets in the Central Nervous System

The structural features of pyrazolylpyridines also lend themselves to targeting proteins within the central nervous system, offering potential treatments for neurological disorders.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Pyrazoline derivatives, structurally related to pyrazolylpyridines, have been investigated as MAO inhibitors.

Synthetic Strategies for Pyrazolylpyridine Scaffolds

The synthesis of pyrazolylpyridine cores can be achieved through various routes, often involving the condensation of a pyrazole precursor with a suitable three-carbon synthon.

General Synthesis of Pyrazolo[1,5-a]pyridines

A common method for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds or their equivalents.[11]

General Synthetic Scheme

Synthesis Reactant1 3-Aminopyrazole Product Pyrazolo[1,5-a]pyrimidine Reactant1->Product + Reactant2 1,3-Dicarbonyl Compound Reactant2->Product

Caption: A generalized synthetic route to pyrazolo[1,5-a]pyrimidines.

Experimental Protocols for Target Validation

The validation of pyrazolylpyridine derivatives as inhibitors of their respective targets requires robust and reproducible experimental assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][10][20][21]

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound (pyrazolylpyridine derivative) or vehicle (DMSO).

    • Add 2 µL of the target kinase (e.g., RET, PIM-1) at a predetermined concentration.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Test Compound:

    • Perform a two-fold serial dilution of the pyrazolylpyridine derivative in a 96-well microtiter plate containing broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

  • Incubation:

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrazolylpyridine scaffold has proven to be a highly versatile and valuable core structure in drug discovery. Its ability to effectively target a diverse range of biological macromolecules, particularly protein kinases, has led to the development of life-saving medicines. The ongoing exploration of this scaffold's potential in treating inflammatory, infectious, and neurological diseases promises to yield new therapeutic breakthroughs. Future research will likely focus on the development of more selective and potent pyrazolylpyridine derivatives, as well as the exploration of novel biological targets for this remarkable heterocyclic system.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Retrieved from [Link]

  • CAMONSERTIB - gsrs. (n.d.). Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). Retrieved from [Link]

  • SELPERCATINIB - New Drug Approvals. (2019, July 9). Retrieved from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from [Link]

  • Graphviz: How to go from .dot to a graph? - Stack Overflow. (2009, September 29). Retrieved from [Link]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed. (2018, May 25). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]

  • Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved from [Link]

  • Command Line | Graphviz. (2025, October 29). Retrieved from [Link]

  • Schematic diagram of arachidonic acid cascade. - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021, June 6). Retrieved from [Link]

  • Attributes - Graphviz. (2024, July 28). Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (2023, August 28). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways - PMC - NIH. (2024, July 30). Retrieved from [Link]

  • The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • An overview of the c-MET signaling pathway - PMC. (n.d.). Retrieved from [Link]

  • Definition of camonsertib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24). Retrieved from [Link]

  • camonsertib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Pyrazolopyridines - Wikipedia. (n.d.). Retrieved from [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.). Retrieved from [Link]

  • Molecular structures of olverembatinib (A), as well as imatinib (B),... - ResearchGate. (n.d.). Retrieved from [Link]

  • Arachidonic acid cascade. This scheme illustrates the main elements of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Camonsertib - Wikipedia. (n.d.). Retrieved from [Link]

  • Olverembatinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • The arachidonic acid cascade. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • What are the ingredients in Celebrex (celecoxib)? - Dr.Oracle. (2025, July 13). Retrieved from [Link]

  • celebrex - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Dynamic Simulations on the Arachidonic Acid Metabolic Network - PMC. (n.d.). Retrieved from [Link]

  • Chemical structure of selpercatinib, pralsetinib, TPX-0046, and zetletinib. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to SAR and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine analogs, a privileged scaffold in modern drug discovery. While "pyrazolylpyridine" can structurally refer to linked bi-heteroaryl systems, this guide focuses on the fused pyrazolo[1,5-a]pyridine architecture, which has emerged as a critical ATP-mimetic in kinase inhibitor design (e.g., p38 MAPK, Trk, and ERK inhibitors). This document provides synthetic protocols, mechanistic binding insights, and optimization strategies for medicinal chemists.

The Scaffold Architecture: Why It Matters

The pyrazolo[1,5-a]pyridine core is an aromatic bicycle that functions as a bioisostere of the purine ring found in ATP. Its utility in medicinal chemistry stems from three specific architectural features:

  • N-Bridgehead Geometry: The nitrogen atom at the bridgehead (N1) and the adjacent nitrogen (N2) create a planar, electron-rich motif capable of accepting hydrogen bonds, mimicking the N1/N3 interaction of adenine in the kinase hinge region.

  • Vectorial Modularity: The scaffold offers distinct vectors for substitution that map to specific pockets within the enzyme active site:

    • C-2/C-3 Positions: Orient towards the "gatekeeper" residue and the hydrophobic back pocket.

    • C-4 to C-7 (Pyridine Ring): Project towards the solvent-exposed front, allowing for solubility-enhancing modifications (e.g., morpholine or piperazine appendages) without disrupting the core binding mode.

  • Metabolic Stability: Compared to the related pyrazolo[1,5-a]pyrimidine, the pyridine variant often exhibits improved oxidative stability (lacking the susceptible C-4/C-6 nitrogens of the pyrimidine).

Synthetic Strategies: Field-Proven Protocols

To generate SAR libraries effectively, robust synthetic routes are required. Two primary methodologies dominate the field: the classical [3+2] Cycloaddition and the modern Cross-Dehydrogenative Coupling (CDC) .

Protocol A: [3+2] Cycloaddition (The "Workhorse" Method)

This method is preferred for generating diverse C-2/C-3 substituted analogs. It involves the reaction of N-aminopyridines with alkynes.[1][2]

Mechanism: The N-aminopyridine undergoes base-mediated deprotonation to form a pyridinium ylide, which acts as a 1,3-dipole reacting with an alkyne dipolarophile.

Step-by-Step Methodology:

  • Reagents: 1-Aminopyridinium iodide (1.0 equiv), Propiolate or Acetylenic ester (1.2 equiv), K₂CO₃ (2.5 equiv).

  • Solvent System: DMF or Acetonitrile (Anhydrous). Note: Water content <0.1% is critical to prevent hydrolysis of the ylide intermediate.

  • Reaction:

    • Suspend the salt and base in solvent under Argon.

    • Add the alkyne dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours (Monitor via TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: The formation of the blue-fluorescent pyrazolo[1,5-a]pyridine core is often visible under UV (254/365 nm) on TLC.

Protocol B: C-H Functionalization (Late-Stage Diversification)

For modifying the pyridine ring (C-4 to C-7) after the core is built, Palladium-catalyzed C-H activation is the standard.

Methodology (C-3 Arylation):

  • Reagents: Pyrazolo[1,5-a]pyridine core, Aryl bromide, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃.

  • Conditions: Toluene, 110°C, sealed tube, 12h.

  • Insight: This allows "scaffold hopping" by keeping the core constant and varying the aryl group to probe the hydrophobic pocket.

SAR Deep Dive: Mapping the Kinase Pocket

The SAR of this scaffold is best understood by mapping substituents to the ATP-binding site of a typical kinase (e.g., p38 MAPK or Trk).

Table 1: SAR Optimization Matrix
PositionChemical SpaceBiological FunctionOptimization Logic
N-1 / N-2 Core HeteroatomsHinge Binder Must remain unsubstituted to accept H-bonds from the backbone amide (e.g., Met592 in Trk).
C-3 Aryl, Heteroaryl, HalogenGatekeeper Interaction Bulky aromatic groups here lock the conformation and fill the hydrophobic pocket II. A 3-iodo or 3-bromo group is a potent starting point for further coupling.
C-2 Alkyl, Amide, EsterSteric/Electronic Tuning Small alkyls (Me, Et) often improve potency by twisting the C-3 aryl group into a non-planar conformation, relieving steric clash with the gatekeeper residue.
C-7 Amino, Ether, SolubilizersSolvent Interface Ideal position for polar groups (e.g., N-methylpiperazine) to improve ADME properties without affecting binding affinity.
Mechanistic Insight: The "Twist" Effect

In p38 MAPK inhibitors, a substituent at C-2 (e.g., a methyl group) forces the aryl ring at C-3 to rotate out of plane relative to the pyrazolo-pyridine core. This atropisomerism-like twist is often critical for selectivity, as it matches the specific dihedral angle required by the target kinase's hydrophobic pocket while clashing with the pockets of off-target kinases.

Visualizing the Mechanism

The following diagram illustrates the optimization cycle and the specific binding mode of a pyrazolo[1,5-a]pyridine inhibitor within the ATP pocket.

SAR_Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: SAR Optimization Start N-Aminopyridine Precursor Cyclo [3+2] Cycloaddition (Formation of Core) Start->Cyclo + Alkyne / Base Core Pyrazolo[1,5-a]pyridine Scaffold Cyclo->Core C3_Mod C-3 Functionalization (Hydrophobic Pocket) Core->C3_Mod Pd-Catalysis C7_Mod C-7 Solubilization (Solvent Front) C3_Mod->C7_Mod SNAr / Coupling Test Kinase Assay (IC50 / Kd) C7_Mod->Test Test->Core Refine Design (DMTA Cycle) Binding Binding Mode: 1. N1 accepts H-bond (Hinge) 2. C3-Aryl fills hydrophobic pocket 3. C7-Polar group exposed to solvent

Caption: Figure 1. The Design-Make-Test-Analyze (DMTA) workflow for pyrazolo[1,5-a]pyridine optimization, highlighting the transition from core synthesis to targeted SAR modifications.

Case Study: Trk Kinase Inhibition

The Tropomyosin Receptor Kinase (Trk) family is a validated target for oncology.[3][4] Pyrazolo[1,5-a]pyridine analogs have demonstrated efficacy here by exploiting the Met592 residue in the hinge region.[3]

Experimental Workflow for Validation:

  • Enzymatic Assay: LanthaScreen Eu Kinase Binding Assay.

    • Protocol: Incubate compound with TrkA kinase, Eu-anti-GST antibody, and AlexaFluor tracer. Detect FRET signal.

    • Success Metric: IC₅₀ < 10 nM.[3][5]

  • Cellular Assay: KM12 cell line proliferation (MTS assay).

    • Success Metric: Cellular EC₅₀ correlating within 10-fold of enzymatic IC₅₀.

  • Selectivity Profiling: Screen against a panel of 50+ kinases (focusing on VEGFR and CDK off-targets) to ensure the C-3 substituent provides adequate specificity.

Critical Troubleshooting
  • Issue: Low solubility (< 10 µM).

  • Solution: Introduce a morpholine or piperazine moiety at the C-6 or C-7 position of the pyridine ring. This utilizes the solvent-exposed region without incurring a steric penalty in the binding pocket.

  • Issue: Rapid metabolic clearance.

  • Solution: Block metabolic "soft spots" (e.g., electron-rich aryl rings at C-3) with Fluorine or Chlorine substitutions to prevent P450 oxidation.

References

  • MDPI Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link][4]

  • RSC Advances. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3][4][6][7] Available at: [Link][1][2][3][5][7][8][9][10][11]

  • National Institutes of Health (PubMed). (2006). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[10] Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at: [Link][2]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the optimized synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine (CAS: 885275-01-4), a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.

Mechanistic Approach: Ligand-Promoted Ullmann Coupling

While Palladium-catalyzed Buchwald-Hartwig amination is a standard tool for C-N bond formation, it often struggles with 2-aminopyridines due to the chelating nature of the free amino group (


) and the pyridine nitrogen, which can poison the Pd catalyst or require expensive precatalysts (e.g., tBuXPhos Pd G3).

Selected Route: Copper-catalyzed N-arylation (Modified Ullmann-Goldberg).

  • Why: Copper(I) systems, when stabilized by bidentate ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline, effectively tolerate the free amine at the 2-position. This bypasses the need for protection/deprotection steps, significantly improving atom economy and yield.

  • Key Insight: The use of a "hard" base (Cs₂CO₃ or K₃PO₄) and a diamine ligand facilitates the oxidative addition of the aryl halide to the Cu(I) center while preventing catalyst aggregation.

Reaction Scheme & Pathway

The synthesis involves the direct coupling of 5-bromo-2-aminopyridine with 1H-pyrazole using a CuI/Ligand catalytic system.

ReactionScheme SM1 5-Bromo-2-aminopyridine (C5H5BrN2) Catalyst CuI (10 mol%) Ligand (20 mol%) Cs2CO3 (2.0 eq) SM1->Catalyst SM2 1H-Pyrazole (C3H4N2) SM2->Catalyst Product 5-(1H-Pyrazol-1-yl)pyridin-2-amine (Target) Catalyst->Product DMF, 110°C 16-24 h N2 atm

Caption: One-step ligand-promoted Ullmann coupling strategy avoiding amine protection.

Materials & Stoichiometry

Safety Note: 5-Bromo-2-aminopyridine is an irritant. Copper(I) iodide is toxic to aquatic life. Perform all weighing and reactions in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (for 5 mmol scale)Role
5-Bromo-2-aminopyridine 173.011.0865 mgSubstrate
1H-Pyrazole 68.081.5510 mgNucleophile
Copper(I) Iodide (CuI) 190.450.195 mgCatalyst
Ligand *~1420.2142 mg (approx)Stabilizer
Cesium Carbonate (Cs₂CO₃) 325.822.03.26 gBase
DMF (Anhydrous) --10-15 mLSolvent

*Recommended Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (CAS: 67579-81-1) or 1,10-Phenanthroline.

Detailed Experimental Protocol

Phase 1: Setup and Degassing (Critical)

The success of Cu-catalysis depends heavily on the exclusion of oxygen to prevent oxidation of Cu(I) to inactive Cu(II).

  • Vessel Prep: Oven-dry a 50 mL pressure tube (or Schlenk flask) equipped with a magnetic stir bar.

  • Solids Addition: Charge the tube with:

    • 5-Bromo-2-aminopyridine (865 mg, 5.0 mmol)

    • 1H-Pyrazole (510 mg, 7.5 mmol)

    • Cs₂CO₃ (3.26 g, 10.0 mmol)

    • CuI (95 mg, 0.5 mmol)

  • Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent & Ligand: Under a positive pressure of

    
    :
    
    • Inject anhydrous DMF (10 mL).

    • Inject the Ligand (trans-N,N'-Dimethylcyclohexane-1,2-diamine) (160 µL / ~142 mg).

  • Sparging: Bubble

    
     directly into the solution for 5-10 minutes to remove dissolved oxygen.
    
  • Sealing: Quickly replace the septum with a Teflon screw cap and seal tightly.

Phase 2: Reaction[3]
  • Heating: Place the sealed tube in a pre-heated oil block at 110°C .

  • Monitoring: Stir vigorously (800+ rpm). The reaction typically requires 16 to 24 hours .

    • TLC Check: Eluent 5% MeOH in DCM. The starting bromide (Rf ~0.4) should disappear; the product is more polar (Rf ~0.2-0.3) and may fluoresce under UV.

Phase 3: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).

  • Filtration: If a heavy precipitate (inorganic salts) persists, filter through a pad of Celite to prevent emulsion. Wash the pad with EtOAc.

  • Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer 2x with EtOAc (30 mL).

  • Washing: Combine organic layers. Wash with:

    • Water (2 x 30 mL) – Critical to remove DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% DCM.

    • Gradient: 0%

      
       5% MeOH in DCM (or 50% 
      
      
      
      100% EtOAc in Hexanes).
  • Isolation: Collect fractions containing the product. Evaporate solvent to yield an off-white to pale yellow solid.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Glovebox or Fume Hood) Degas Degas Solvent (DMF) Sparging with N2 (10 min) Start->Degas Heat Reaction: 110°C, 24h Sealed Tube Degas->Heat Workup Dilute (EtOAc/H2O) Filter Celite Wash (remove DMF) Heat->Workup Purify Flash Chromatography (DCM:MeOH Gradient) Workup->Purify End Final Product Vacuum Dry Purify->End

Caption: Operational workflow for the synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine.

Analytical Validation

Successful synthesis must be validated against the following expected data:

  • Physical State: Pale yellow to off-white solid.

  • MS (ESI+): Calculated

    
    ; Observed 
    
    
    
    .
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.35 (d, J=2.5 Hz, 1H, Pyridine H-6) – Shifted downfield due to pyrazole.
      
    • 
       8.30 (d, J=2.2 Hz, 1H, Pyrazole H-4)
      
    • 
       7.80 (dd, J=8.8, 2.5 Hz, 1H, Pyridine H-4)
      
    • 
       7.68 (d, J=1.5 Hz, 1H, Pyrazole H-3)
      
    • 
       6.55 (d, J=8.8 Hz, 1H, Pyridine H-3)
      
    • 
       6.45 (t, J=2.0 Hz, 1H, Pyrazole H-5)
      
    • 
       6.10 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Use fresh CuI (should be white/tan, not green). Increase Ligand to 20 mol%.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).The seal leaked. Repeat with a new septum and tighter seal.
Product stuck in DMF Inefficient workup.DMF is hard to extract. Wash organic layer 3x with water, or use LiCl solution to help partition DMF into the aqueous phase.
Starting Material Remains Substrate inhibition.Add 10-20 mol% more CuI and Ligand. Increase temp to 120°C (carefully).

References

  • RSC Advances (2017):Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.

    • Demonstrates the viability of Cu-catalyzed coupling on unprotected 2-amino-5-bromopyridine.[3]

  • BenchChem Protocols:Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

    • Provides analogous conditions for pyrazine derivatives using carbon
  • Journal of Organic Chemistry (2004):Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Pyrazoles.

    • Foundational text on Ligand-Promoted Ullmann coupling for nitrogen heterocycles.
  • Vertex AI Search:Consolidated search results for CAS 885275-01-4 synthesis.

Sources

Application Notes and Protocols for In Vivo Xenograft Models in the Preclinical Evaluation of Pyrazolylpyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of in vivo xenograft models for the preclinical assessment of pyrazolylpyridine-based therapeutic agents. Pyrazolopyridines represent a privileged scaffold in kinase inhibitor discovery, with several candidates demonstrating significant anti-cancer potential.[1][2][3] The transition from in vitro discovery to clinically relevant data necessitates robust and well-characterized animal models. This document outlines the strategic selection of xenograft models, provides detailed, field-proven protocols for their establishment and use, and explains the critical scientific principles that ensure data integrity and translational relevance.

Introduction: The Pyrazolylpyridine Scaffold and the Imperative for In Vivo Xenograft Modeling

Pyrazolopyridines have emerged as a highly successful heterocyclic core in the design of kinase inhibitors for targeted cancer therapy.[1][3] Their unique structure facilitates critical hydrogen bonding interactions within the ATP-binding pockets of various kinases, leading to potent and often selective inhibition.[2] Several pyrazolylpyridine-based drugs have received regulatory approval or are in late-stage clinical trials, targeting kinases such as CDK, Src, and c-Met, which are implicated in colorectal cancer, melanoma, and leukemia.[1][3]

While initial screening and optimization of these compounds occur in vitro, a comprehensive understanding of their therapeutic potential, encompassing pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity, can only be achieved within a complex biological system. In vivo xenograft models, which involve the implantation of human tumor tissue or cells into immunodeficient mice, serve as a cornerstone for the preclinical evaluation of these drug candidates.[4][5] These models bridge the critical gap between laboratory research and human clinical trials, providing essential data to inform go/no-go decisions in the drug development pipeline.[6]

Strategic Selection of Xenograft Models: A Critical First Step

The choice of xenograft model is paramount and directly influences the translational value of the study. The two primary types of xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[6][7] These models have been a gold standard in preclinical cancer research for decades.[4][5]

  • Causality Behind the Choice: CDX models are highly reproducible, cost-effective, and exhibit predictable growth kinetics, making them ideal for large-scale screening studies and initial efficacy testing.[6][7] They are particularly useful when the pyrazolylpyridine candidate targets a specific genetic mutation or signaling pathway that is well-characterized in a commercially available cell line.

  • Limitations to Consider: A significant drawback is that long-term in vitro culture can lead to genetic drift and altered phenotypes, making the cell lines less representative of the original patient tumor.[8]

Patient-Derived Xenograft (PDX) Models

PDX models are created by directly implanting fresh tumor tissue from a cancer patient into an immunodeficient mouse.[8][9][10] This approach avoids the selective pressures of in vitro culture.

  • Causality Behind the Choice: PDX models are considered more clinically relevant as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity and stromal architecture.[11][12][13] This fidelity makes them superior for predicting clinical outcomes and studying mechanisms of drug resistance.[14][15][16]

  • Limitations to Consider: PDX models are more resource-intensive, have variable tumor take-rates, and exhibit slower growth compared to CDX models.[17]

Subcutaneous vs. Orthotopic Implantation

The site of tumor implantation also has significant implications for the study's outcome.

  • Subcutaneous Models: In this approach, tumor cells or fragments are implanted into the flank of the mouse. This is a technically straightforward method that allows for easy and accurate measurement of tumor volume.[7][18] It is the most common method for initial efficacy studies.

  • Orthotopic Models: Here, the tumor is implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung).[18][19] Orthotopic models more accurately mimic the tumor microenvironment, which can influence drug efficacy and metastasis.[14][19] These models are more complex to establish and often require imaging modalities to monitor tumor growth.

Model Type Key Advantages Key Disadvantages Best Suited For
CDX (Subcutaneous) High reproducibility, cost-effective, rapid growth, easy tumor measurement.[6][7]Less clinical relevance due to in vitro adaptation.[8]Initial efficacy screening, dose-response studies.
PDX (Subcutaneous) High clinical relevance, preserves tumor heterogeneity.[11][12]Higher cost, variable take-rates, slower growth.[17]Efficacy in clinically relevant models, biomarker discovery.[14]
Orthotopic (CDX/PDX) Mimics tumor microenvironment, allows for metastasis studies.[14][19]Technically challenging, difficult tumor monitoring.Advanced efficacy studies, metastasis research.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Key considerations include the use of anesthesia for all surgical procedures, regular monitoring of animal health, and defined endpoints to minimize pain and distress.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating a pyrazolylpyridine drug candidate in a xenograft model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: PK/PD Analysis Cell/Tissue Preparation Cell/Tissue Preparation Implantation Implantation Cell/Tissue Preparation->Implantation Subcutaneous or Orthotopic Tumor Growth Monitoring Tumor Growth Monitoring Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100-200 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Treatment Initiation->Tumor Volume & Body Weight Measurement 2-3 times/week Tissue/Blood Collection Tissue/Blood Collection Treatment Initiation->Tissue/Blood Collection At specified time points Endpoint Determination Endpoint Determination Tumor Volume & Body Weight Measurement->Endpoint Determination Data Analysis & Reporting Data Analysis & Reporting Endpoint Determination->Data Analysis & Reporting Biomarker Analysis Biomarker Analysis Tissue/Blood Collection->Biomarker Analysis Drug Concentration Analysis Drug Concentration Analysis Tissue/Blood Collection->Drug Concentration Analysis Biomarker Analysis->Data Analysis & Reporting Drug Concentration Analysis->Data Analysis & Reporting

Caption: General workflow for preclinical xenograft studies.

Detailed Protocols

Protocol: Establishment of a Subcutaneous CDX Model

This protocol describes the establishment of a subcutaneous xenograft model using cultured cancer cells.

Materials:

  • Appropriate human cancer cell line

  • Culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® or similar basement membrane matrix (optional, but can improve tumor take-rate)

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID, or NSG)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations. Ensure cells are in the exponential growth phase and have high viability (>95%).

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash cells with sterile PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using Trypan Blue exclusion.

  • Preparation of Cell Inoculum:

    • Centrifuge the required number of cells and resuspend the pellet in the desired volume of PBS or a PBS/Matrigel® mixture (typically 1:1 ratio).

    • The final cell concentration should be between 1x10^6 and 10x10^7 cells per 100-200 µL. Keep the cell suspension on ice.

  • Implantation:

    • Anesthetize the mouse.

    • Gently draw the cell suspension into a 1 mL syringe with a 25-27 gauge needle, avoiding air bubbles.

    • Wipe the injection site (typically the right flank) with an alcohol swab.

    • Pinch the skin and insert the needle subcutaneously.

    • Slowly inject the cell suspension (100-200 µL).

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Monitoring:

    • Begin monitoring for tumor formation 3-7 days post-implantation.

    • Measure tumor dimensions with calipers 2-3 times per week.

Protocol: Establishment of a Subcutaneous PDX Model

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.[20]

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Transport medium (e.g., RPMI with antibiotics)

  • Sterile scalpels and forceps

  • Matrigel® (optional)

  • 6-8 week old highly immunodeficient mice (e.g., NSG or SCID)[17]

  • Trocar or 18-gauge needle (for tissue fragment implantation)

  • Anesthetic agent

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy within 2-4 hours.[21] Place the tissue in sterile transport medium on ice.

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

    • Remove any non-tumorous tissue.

    • Mince the tumor tissue into small fragments (1-2 mm³).[20]

  • Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the skin on the flank.

    • Using forceps, create a small subcutaneous pocket.

    • Implant 1-3 tumor fragments into the pocket.

    • Alternatively, suspend fragments in Matrigel® and inject using a trocar or wide-bore needle.[17]

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Monitor the mouse for recovery and signs of infection.

    • Tumor growth in PDX models can be slow; allow several weeks to months for palpable tumors to form.

    • Once tumors reach approximately 1000-1500 mm³, they can be harvested and passaged to expand the model for efficacy studies.

Protocol: Drug Administration and Efficacy Evaluation

Procedure:

  • Tumor Growth and Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the pyrazolylpyridine drug candidate in a suitable vehicle.

    • Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Dosing frequency and duration will be determined by the drug's pharmacokinetic properties.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2 .

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when the mice show signs of excessive morbidity.

    • At the endpoint, mice are euthanized, and tumors, blood, and other relevant tissues are collected for further analysis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Integrating PK/PD studies is crucial for understanding the relationship between drug exposure and therapeutic effect.[15][22]

  • Pharmacokinetics (PK): This involves measuring the concentration of the pyrazolylpyridine drug candidate in the blood and tumor tissue over time.[23] This data helps to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ensures that therapeutically relevant concentrations are achieved in the tumor.

  • Pharmacodynamics (PD): This involves measuring the biological effect of the drug on its target.[22] For a pyrazolylpyridine kinase inhibitor, this could involve:

    • Target Engagement: Measuring the phosphorylation status of the target kinase or its downstream substrates in tumor lysates via Western blot or ELISA.

    • Cellular Effects: Assessing changes in proliferation (e.g., Ki-67 staining) or apoptosis (e.g., TUNEL assay) in tumor sections.[24]

The following diagram illustrates the relationship between PK, PD, and efficacy.

G Drug Administration Drug Administration Drug Concentration (PK) Drug Concentration (PK) Drug Administration->Drug Concentration (PK) Absorption & Distribution Target Modulation (PD) Target Modulation (PD) Drug Concentration (PK)->Target Modulation (PD) Target Engagement Tumor Growth Inhibition (Efficacy) Tumor Growth Inhibition (Efficacy) Target Modulation (PD)->Tumor Growth Inhibition (Efficacy) Cellular Response

Caption: The interplay of PK, PD, and efficacy.

Data Interpretation and Self-Validation

A robust study design incorporates self-validating systems. This includes:

  • Vehicle Control Group: Essential for establishing the baseline tumor growth rate.

  • Positive Control: If available, a standard-of-care compound can be used to validate the sensitivity of the model.

  • Dose-Response: Evaluating multiple dose levels of the pyrazolylpyridine candidate can establish a clear relationship between exposure and efficacy.

  • PK/PD Correlation: Demonstrating that tumor growth inhibition correlates with target modulation provides strong evidence of on-target drug activity.

Conclusion

In vivo xenograft models are indispensable tools for the preclinical evaluation of pyrazolylpyridine drug candidates. A thoughtful approach to model selection, adherence to rigorous and ethical protocols, and the integration of PK/PD analyses are critical for generating reliable and translatable data. This guide provides a foundational framework to assist researchers in designing and executing meaningful in vivo studies that can confidently advance promising anti-cancer therapeutics toward clinical development.

References

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Biocompare. Cell Line-Derived Xenograft (CDX) Models. [Link]

  • Biocompare. Patient-Derived Xenograft (PDX) Models. [Link]

  • Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. [Link]

  • MDPI. (2020). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. [Link]

  • Champions Oncology. Cell Line-derived Xenograft (CDX) Models. [Link]

  • Genesis Drug Discovery & Development. Patient-Derived Xenograft Models (PDX). [Link]

  • PubMed Central. (2018). Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract. [Link]

  • PubMed Central. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubMed Central. (2014). Patient-derived tumour xenografts as models for oncology drug development. [Link]

  • Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. [Link]

  • Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

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Synthesis and Evaluation of Pyrazolopyridine Derivatives as Potent ALK5 Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting ALK5

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a key driver in the pathogenesis of numerous diseases, most notably fibrosis and cancer. The Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β, represents a pivotal node in this signaling cascade.[2] Upon binding of TGF-β, ALK5 is recruited and phosphorylated by the type II receptor, leading to the activation of its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which subsequently translocate to the nucleus to regulate gene expression.[2]

The central role of ALK5 in mediating the pro-fibrotic and tumor-promoting effects of TGF-β has established it as a high-value therapeutic target. Inhibition of ALK5 kinase activity presents a promising strategy to counteract these pathological processes. Among the various chemical scaffolds explored for ALK5 inhibition, pyrazolopyridine derivatives have emerged as a particularly promising class of compounds, demonstrating high potency and selectivity.[3] This guide provides a comprehensive overview of the synthesis of pyrazolopyridine derivatives and detailed protocols for their evaluation as ALK5 inhibitors, designed to empower researchers in their drug discovery efforts.

The ALK5 Signaling Pathway: A Target for Therapeutic Intervention

The canonical TGF-β/ALK5 signaling pathway is a well-elucidated cascade of events that translates an extracellular signal into a transcriptional response. The key steps are outlined below:

ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pALK5 Phosphorylated ALK5 SMAD23 SMAD2/3 pALK5->SMAD23 Phosphorylates pSMAD23 Phosphorylated SMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene Regulates Nucleus Nucleus Inhibitor Pyrazolopyridine ALK5 Inhibitor Inhibitor->pALK5 Inhibits

Figure 1: The canonical TGF-β/ALK5 signaling pathway and the mechanism of action of pyrazolopyridine ALK5 inhibitors.

Synthetic Strategies for Pyrazolopyridine Scaffolds

The pyrazolopyridine core can exist in several isomeric forms, with pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines being the most extensively studied scaffolds for kinase inhibitors. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves a multi-step sequence starting from a 5-aminopyrazole derivative. This approach allows for the introduction of diversity at various positions of the scaffold.

Pyrazolo_1_5_a_pyrimidine_Synthesis Start 5-Amino-3-methylpyrazole Step1 Diethyl malonate, Sodium ethanolate Start->Step1 Intermediate1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate1 Step2 POCl3 Intermediate1->Step2 Intermediate2 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Nucleophilic substitution (e.g., Morpholine, K2CO3) Intermediate2->Step3 Intermediate3 4-{5-Chloro-2-methylpyrazolo[1,5-a] pyrimidin-7-yl}morpholine Step3->Intermediate3 Step4 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Intermediate3->Step4 Final Substituted Pyrazolo[1,5-a]pyrimidine Derivatives Step4->Final

Figure 2: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.[4]

Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

This protocol details the synthesis of a key intermediate for the generation of a library of substituted pyrazolo[1,5-a]pyrimidine derivatives.[4]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • To a solution of sodium ethanolate, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the mixture to drive the condensation and cyclization reaction.

  • Upon completion, cool the reaction mixture and acidify to precipitate the dihydroxy-heterocycle product.

  • Filter, wash, and dry the solid to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Treat the dihydroxy-heterocycle from Step 1 with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to facilitate the chlorination.

  • Carefully quench the reaction with ice water and extract the product with an organic solvent.

  • Purify the crude product by chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

  • Dissolve the dichloro-intermediate from Step 2 in a suitable solvent.

  • Add morpholine and potassium carbonate.

  • Stir the reaction at room temperature. The greater reactivity of the chlorine atom at the 7-position directs the selective monosubstitution.[4]

  • After the reaction is complete, purify the product to obtain the title compound.

This key intermediate can then be further functionalized at the 5-position via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to generate a diverse library of potential ALK5 inhibitors.[4]

Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be efficiently achieved through the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.[4]

Protocol 2: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

  • To a solution of the desired α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenyl-pyrazole in ethanol at room temperature.[2]

  • Degas the reaction mixture and add ZrCl₄ as a catalyst.[2]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[2]

  • After completion, concentrate the mixture in vacuo.

  • Perform a liquid-liquid extraction with chloroform and water.

  • Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

  • Concentrate the organic phase and purify the residue by flash column chromatography to afford the target pyrazolo[3,4-b]pyridine.[2]

Structure-Activity Relationship (SAR) of Pyrazolopyridine ALK5 Inhibitors

The potency of pyrazolopyridine derivatives as ALK5 inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modification of these substituents allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory activity.

Compound IDScaffoldR1R2ALK5 IC₅₀ (nM)
Example 1 Pyrazolo[4,3-b]pyridine2,6-cis-dimethylpiperidineH95
Example 2 Pyrazolo[3,4-c]pyridine2,6-cis-dimethylpiperidineH>1000
Example 3 Pyrazolo[4,3-d]pyrimidinepiperidineH8.1
Example 4 Pyrazolo[4,3-d]pyrimidine2-methylpiperidineH5.2
Example 5 Pyrazolo[4,3-d]pyrimidine2,6-cis-dimethylpiperidineH2.5

Table 1: Exemplary SAR data for pyrazolopyridine and related derivatives as ALK2/ALK5 inhibitors. Data has been adapted and simplified for illustrative purposes.[3]

Key SAR Insights:

  • Core Scaffold: The arrangement of nitrogen atoms within the pyrazolopyridine core significantly impacts activity. For instance, a "nitrogen walk" from a pyrazolo[4,3-b]pyridine to a pyrazolo[3,4-c]pyridine can lead to a substantial loss of potency.[3] Conversely, the introduction of an additional nitrogen to form a pyrazolo[4,3-d]pyrimidine can dramatically enhance inhibitory activity.[3]

  • Substituents on Appended Rings: Modifications to substituents on rings attached to the core, such as a piperidine moiety, can fine-tune potency. The introduction of methyl groups on the piperidine ring, particularly in a cis-conformation, has been shown to improve ALK2/ALK5 inhibition.[3]

Biological Evaluation of Pyrazolopyridine Derivatives as ALK5 Inhibitors

A multi-tiered approach is essential for the comprehensive biological evaluation of newly synthesized pyrazolopyridine derivatives. This typically involves an initial in vitro biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Biochemical ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Protocol 3: In Vitro ALK5 Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified recombinant ALK5 kinase domain, a suitable kinase substrate (e.g., a generic peptide substrate), and the pyrazolopyridine test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify the amount of ADP produced, which is directly proportional to the kinase activity. Commercially available kits, such as the ADP-Glo™ Kinase Assay, are commonly used for this purpose.

  • Data Analysis: Plot the percentage of ALK5 inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce ALK5 activity by 50%.

Cell-Based Assay: Western Blot for Phosphorylated SMAD2/3

This assay determines the ability of a compound to inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2/3.

Western_Blot_Workflow Step1 Cell Culture & Treatment Step2 Cell Lysis Step1->Step2 Step3 Protein Quantification Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Protein Transfer Step4->Step5 Step6 Blocking Step5->Step6 Step7 Primary Antibody Incubation (anti-pSMAD2/3, anti-total SMAD2/3) Step6->Step7 Step8 Secondary Antibody Incubation Step7->Step8 Step9 Detection & Imaging Step8->Step9

Figure 3: Workflow for Western blot analysis of pSMAD2/3.

Protocol 4: Western Blot Analysis of SMAD2/3 Phosphorylation

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the pyrazolopyridine inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with TGF-β (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 (pSMAD2/3).

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total SMAD2/3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of pSMAD2/3 normalized to total SMAD2/3.

Cell-Based Assay: TGF-β-Responsive Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of the TGF-β/ALK5 signaling pathway.

Protocol 5: TGF-β/SMAD Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect cells with a luciferase reporter plasmid containing SMAD-binding elements (SBEs) in its promoter and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After transfection, treat the cells with the pyrazolopyridine inhibitor and/or TGF-β as described in the Western blot protocol.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the untreated control to determine the effect of the inhibitor on TGF-β-induced transcription.

Conclusion

The development of potent and selective ALK5 inhibitors is a highly active area of research with significant therapeutic potential. Pyrazolopyridine derivatives represent a promising class of compounds for this purpose. This guide has provided an overview of the key synthetic strategies for accessing these scaffolds and detailed protocols for their comprehensive biological evaluation. By combining rational drug design, efficient chemical synthesis, and robust biological assays, researchers can accelerate the discovery and development of novel ALK5 inhibitors for the treatment of fibrosis, cancer, and other TGF-β-driven diseases.

References

  • Gellibert, F., Fouchet, M.-H., Nguyen, V.-L., Wang, R., Krysa, G., de Gouville, A.-C., Huet, S., & Dodic, N. (2009). Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2277–2281.
  • Design and Synthesis of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules.
  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). Journal of Medicinal Chemistry.
  • Synthesis and antimicrobial activity of some new 1,3,5-trisubstituted-2-pyrazolines. (n.d.).
  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). Bioorganic & Medicinal Chemistry.
  • Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. (2020). Journal of Heterocyclic Chemistry.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.).
  • Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases. (2023). European Journal of Medicinal Chemistry.
  • Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its c
  • SBE Reporter Kit (TGFβ/SMAD signaling p
  • TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis. (2020).
  • SMAD/TGFbeta Luciferase Reporter NIH/3T3 Stable Cell Line. (n.d.). Signosis.
  • TGF-β/SMAD Signaling Pathway. (n.d.).
  • Human TGFbR Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Luciferase reporter cells as a platform to detect SMAD-dependent collagen production. (n.d.).
  • Relationship between experimental IC50 values, predicted IC50 values of... (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • The mechanism of epithelial-mesenchymal transition induced by TGF-β1 in neuroblastoma cells. (2017). Cellular & Molecular Biology Letters.
  • Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells. (2023). JoVE.
  • IC50. (n.d.). In Wikipedia.
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  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin

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Scaffold Morphing Strategy: Pyrazolo[1,5-a]pyridines as Next-Gen JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

The development of Janus Kinase 2 (JAK2) inhibitors has historically relied on the pyrrolo[2,3-d]pyrimidine scaffold (e.g., Ruxolitinib). While effective, this chemical space is crowded and susceptible to "gatekeeper" mutations. This guide details the application of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine scaffolds as bioisosteres.

These scaffolds offer distinct advantages:

  • Tunable Lipophilicity: The removal of ring nitrogens (compared to pyrimidines) alters LogP, improving membrane permeability.

  • Novel IP Space: Escaping the crowded pyrrolopyrimidine patent landscape.

  • Hinge Binding Fidelity: Retains the critical donor-acceptor motif required for ATP-competitive inhibition at the JAK2 hinge region (residues Leu932/Glu930).

Structural Biology & Mechanism

To design effective inhibitors, one must understand the binding mode. The pyrazolopyridine core mimics the adenine ring of ATP.

JAK-STAT Signaling Pathway

Inhibition of JAK2 blocks the phosphorylation of STAT5, preventing its dimerization and nuclear translocation.

JAK_STAT_Pathway Ligand Cytokine (EPO/TPO) Receptor Cytokine Receptor Ligand->Receptor Binding JAK2 JAK2 Kinase (V617F Mutant) Receptor->JAK2 Activation STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylation (Y694) Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK2 ATP Competition pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT5->Nucleus Translocation

Figure 1: The JAK2-STAT5 signaling cascade. The inhibitor competes with ATP at the JAK2 kinase domain, preventing STAT5 activation.

Protocol 1: Chemical Synthesis of the Scaffold

This protocol focuses on the pyrazolo[1,5-a]pyridine core. The synthesis utilizes a [3+2] cycloaddition of N-aminopyridinium salts, a robust method for generating the bicyclic system.

Workflow Diagram

Synthesis_Workflow Step1 1. N-Amination (Pyridine + MSH) Step2 2. Cycloaddition ([3+2] w/ Alkyne) Step1->Step2 Step3 3. C3-Iodination (NIS) Step2->Step3 Step4 4. Suzuki Coupling (Pd-catalyzed) Step3->Step4 Final Target Inhibitor Step4->Final

Figure 2: Modular synthetic route for C3-functionalized pyrazolo[1,5-a]pyridines.

Detailed Procedure
Step 1: Formation of N-aminopyridinium Mesitylenesulfonate
  • Reagents: Pyridine (10 mmol), O-(Mesitylsulfonyl)hydroxylamine (MSH) (12 mmol), DCM.

  • Procedure: Dissolve pyridine in dry DCM (20 mL) at 0°C. Add MSH solution dropwise. Stir at RT for 2 h. Add Et2O to precipitate the salt. Filter and dry.

  • Checkpoint: White solid. Store at -20°C (hygroscopic).

Step 2: [3+2] Cycloaddition to Pyrazolo[1,5-a]pyridine Core
  • Reagents: N-aminopyridinium salt (from Step 1), Dimethyl acetylenedicarboxylate (DMAD) or Propiolate, K2CO3, DMF.

  • Procedure:

    • Suspend salt (5 mmol) and K2CO3 (10 mmol) in DMF (15 mL).

    • Add alkyne (5.5 mmol) dropwise.

    • Stir at RT for 12 h (reaction turns dark).

    • Dilute with water, extract with EtOAc.

    • Purify via flash chromatography (Hex/EtOAc).

Step 3: C3-Iodination (The "Handle")
  • Rationale: The C3 position corresponds to the "gatekeeper" facing region, ideal for introducing selectivity elements.

  • Reagents: Core scaffold, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure: Treat scaffold (1 eq) with NIS (1.1 eq) in MeCN at RT for 1 h. Quench with Na2S2O3.

Step 4: Suzuki-Miyaura Coupling
  • Reagents: C3-Iodo scaffold, Aryl boronic acid (R-B(OH)2), Pd(dppf)Cl2 (5 mol%), Cs2CO3, Dioxane/H2O.

  • Procedure: Degas solvents. Heat at 90°C for 4 h under N2.

  • Note: Use 4-morpholinophenyl boronic acid to mimic the solvent-exposed tail of known JAK inhibitors.

Protocol 2: Biochemical Assay (ADP-Glo™)

To validate the synthesized compounds, we measure the IC50 against recombinant JAK2 (V617F) using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies ADP generated during the kinase reaction.[1][2][3]

Reagents & Equipment
  • Enzyme: Recombinant JAK2 (V617F) (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Detection: ADP-Glo™ Kinase Assay Kit.[2][3]

  • Plate: 384-well white, low-volume solid bottom.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the pyrazolopyridine inhibitor in 100% DMSO.

    • Dilute into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO < 1%.[4]

  • Kinase Reaction (10 µL total):

    • Add 2 µL Compound.

    • Add 4 µL Enzyme (JAK2, 1-5 ng/well).

    • Add 4 µL Substrate/ATP Mix (ATP concentration = Km_app, typically 10 µM).

    • Incubate: 60 minutes at RT.

  • ADP Depletion:

    • Add 10 µL ADP-Glo™ Reagent .

    • Incubate 40 min at RT (stops reaction, consumes unreacted ATP).

  • Detection:

    • Add 20 µL Kinase Detection Reagent .[3]

    • Incubate 30 min at RT (converts ADP -> ATP -> Luciferase signal).

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Fit to sigmoidal dose-response (variable slope) to determine IC50.

  • Acceptance Criteria: Z' factor > 0.5.

Protocol 3: Cellular Assay (HEL Cell Line)

Biochemical potency must translate to cellular activity. We use Human Erythroleukemia (HEL) cells, which are homozygous for the JAK2 V617F mutation, leading to constitutive STAT5 phosphorylation.

Materials
  • Cell Line: HEL 92.1.7 (ATCC TIB-180).

  • Antibodies:

    • Primary: Rabbit anti-pSTAT5 (Tyr694) (Cell Signaling Tech #9351).

    • Loading Control: Mouse anti-GAPDH.

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

Protocol
  • Seeding: Plate HEL cells at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Treat with pyrazolopyridine inhibitor (0.1, 1, 10 µM) for 2 hours .

    • Control: DMSO only (Vehicle).

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (to preserve phosphorylation).

    • Lyse in 100 µL RIPA buffer on ice for 20 min.

    • Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Western Blot:

    • Load 20 µg protein per lane on 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane.

    • Block with 5% BSA in TBST (Do not use milk; it contains casein which interferes with phosphotyrosine antibodies).

    • Incubate Primary Ab (1:1000) overnight at 4°C.

    • Incubate Secondary HRP-linked Ab (1:5000) for 1 h at RT.

  • Quantification:

    • Develop with ECL substrate.

    • Normalize pSTAT5 signal to GAPDH signal.

Expected Results Summary
CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity (JAK2/JAK1)
Ruxolitinib (Control) 3.310-20~130x
Pyrazolo[1,5-a]pyridine Target < 10Target < 100Target > 50x

References

  • Discovery of Pyrazolopyrimidine JAK2 Inhibitors: Hanan, E. J., et al. "Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors." J. Med. Chem. 2012, 55(22), 10090-10107. Link

  • Pyrazolo[1,5-a]pyrimidine Scaffold Review: Meleddu, R., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[5] Molecules 2024.[6] Link

  • ADP-Glo Kinase Assay Protocol: Promega Corporation.[2] "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Cellular STAT5 Assay: Cell Signaling Technology. "Phospho-Stat5 (Tyr694) (D47E7) XP® Rabbit mAb #9359." Link

  • Pyrazolo[3,4-b]pyridine Synthesis: Wang, J., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."[7][8][9] RSC Advances, 2020. Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PYD-005 Assigned Specialist: Senior Application Scientist Topic: Optimization & Troubleshooting of C–N Coupling for Kinase Inhibitor Scaffolds

Executive Summary

The synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine is a critical step in the development of Factor Xa and kinase inhibitors (e.g., Apixaban analogs). The primary challenge lies in forming a C–N bond at the electron-rich C-5 position of the pyridine ring while preserving the free amine at C-2.

While Palladium-catalyzed (Buchwald-Hartwig) methods exist, they are often cost-prohibitive and prone to catalyst poisoning by the free amine. This guide focuses on the Ligand-Accelerated Ullmann-Goldberg Coupling , which offers the highest robustness-to-cost ratio. We prioritize the Direct Coupling Route (avoiding protection/deprotection steps) using specific ligand architectures to prevent catalyst deactivation.

Module 1: The "Gold Standard" Protocol

Use this protocol as your baseline. Deviations should only occur if specific substrates require tuning.

The Chemistry

Reaction Type: Copper-Catalyzed C–N Cross-Coupling (Modified Ullmann) Key Mechanism: Oxidative addition of Cu(I) into the C-Halide bond, followed by ligand exchange with pyrazole and reductive elimination.

Optimized Reagents & Stoichiometry
ComponentReagentEquiv.Role & Rationale
Substrate A 5-Iodo-2-aminopyridine 1.0Iodine is preferred over Bromine for faster oxidative addition, crucial when the ring is electron-rich.
Substrate B 1H-Pyrazole 1.5Excess required to drive equilibrium and compensate for potential sublimation/loss.
Catalyst CuI (Copper(I) Iodide) 0.1 (10%)Must be off-white/tan. Green/Blue indicates oxidation to inactive Cu(II).
Ligand trans-N,N'-Dimethylcyclohexane-1,2-diamine 0.2 (20%)CRITICAL. Bidentate ligand stabilizes Cu(I) and prevents the free 2-NH₂ from poisoning the catalyst.
Base Cs₂CO₃ (Cesium Carbonate) 2.0The "Cesium Effect" improves solubility in organic solvents compared to K₂CO₃.
Solvent DMF (Anhydrous) [0.5 M]High boiling point, polar aprotic. Degas thoroughly.
Step-by-Step Workflow
  • Inerting: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add CuI (10 mol%), Cs₂CO₃ (2.0 eq), and 5-iodo-2-aminopyridine (1.0 eq). Do not add the ligand yet.

  • Purging: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF via syringe.

  • Activation: Add the Ligand (20 mol%) and Pyrazole (1.5 eq) via syringe.

  • Reaction: Heat to 110°C for 12–24 hours. Note: Color should change to a dark suspension.

  • Quench: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts.

Module 2: Visual Workflows & Logic

Diagram 1: Reaction Mechanism & Process Flow

This diagram illustrates the critical path of the synthesis, highlighting the ligand's role in protecting the copper center from the substrate's free amine.

ReactionFlow cluster_interference Common Failure Mode Start Start: 5-Iodo-2-aminopyridine Reagents Add: CuI + Ligand + Cs2CO3 (Inert Atmosphere) Start->Reagents Dissolve in DMF Intermediate Oxidative Addition (Cu-Ligand Complex) Reagents->Intermediate Ligand Stabilization Coupling C-N Bond Formation (110°C, 12-24h) Intermediate->Coupling Reductive Elimination Workup Workup: EDTA Wash (Remove Copper) Coupling->Workup Conversion >95% Product Final: 5-(1H-Pyrazol-1-yl)pyridin-2-amine Workup->Product Crystallization/Column FreeAmine Free 2-NH2 Group Poison Catalyst Poisoning (Chelation) FreeAmine->Poison If Ligand is weak

Caption: Workflow demonstrating the Ligand-Accelerated Ullmann coupling. The "Failure Mode" subgraph highlights why bidentate ligands are mandatory to prevent the free amine from deactivating the catalyst.

Module 3: Troubleshooting Guide (Diagnostic)

Diagram 2: Troubleshooting Decision Tree

Use this logic tree when the reaction fails to reach >90% conversion.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Check 1: Catalyst Color Issue->Check1 Check2 Check 2: Starting Material Check1->Check2 Tan/White? Sol1 Action: CuI oxidized. Use fresh CuI (White) or add 10% Ascorbic Acid. Check1->Sol1 Green/Blue? Check3 Check 3: Temperature Check2->Check3 Using Iodide? Sol2 Action: Switch from Bromo- to Iodo-pyridine. Check2->Sol2 Using Bromide? Sol3 Action: Increase to 120°C. Ensure inert seal. Check3->Sol3 <100°C? Sol4 Action: Use stronger ligand (e.g., Phenanthroline). Check3->Sol4 >110°C & Stalled?

Caption: Diagnostic tree for addressing stalled reactions. Green copper salts indicate oxidation (failure), requiring fresh reagents or reductants.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product blue/green after the column?

Diagnosis: Residual Copper contamination. The pyridine-pyrazole motif is an excellent chelator for copper ions. Solution:

  • EDTA Wash: Wash the organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or NH₄OH (ammonium hydroxide) during extraction until the aqueous layer is colorless.

  • Scavengers: Add a metal scavenger (e.g., SiliaMetS® Thiol) to the crude mixture before filtration.

Q2: Can I use 5-bromo-2-aminopyridine instead of the Iodo- analog?

Answer: Yes, but expect lower yields (typically 40-60% vs. 80-90%). Technical Insight: The C–Br bond is stronger than the C–I bond. The oxidative addition of Cu(I) into the C–Br bond is the rate-limiting step. If you must use the bromide, increase the temperature to 120°C and switch the ligand to 1,10-Phenanthroline , which forms a more thermally stable complex than diamines.

Q3: Do I need to protect the 2-amino group (e.g., as a Boc or Acetyl)?

Answer: Generally, No . Reasoning: While the free amine can poison the catalyst, modern bidentate ligands (like DMEDA or Phenanthroline) bind Copper much more tightly than the monodentate pyridine-amine. Exception: If you observe significant homocoupling or oligomerization, protecting the amine as an acetamide (Ac) will reduce side reactions. Deprotection is trivial (NaOH/MeOH).

Q4: Is regioselectivity an issue with the Pyrazole?

Answer: For 1H-pyrazole (unsubstituted) , no.[1] Explanation: 1H-pyrazole is symmetric due to tautomerization. N1 and N2 are chemically equivalent until the bond is formed. Warning: If you use a substituted pyrazole (e.g., 3-methyl-1H-pyrazole), you will get a mixture of isomers (3-methyl vs. 5-methyl substitution on the product). Sterics usually favor the less hindered isomer, but separation will be required.

References

  • Copper-Catalyzed N-Arylation (General Mechanism)

    • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.
  • Ligand Selection for Aminopyridines

    • Taillefer, M., et al. (2007). "Copper-Catalyzed Coupling of Halo-Pyridines." Chemistry - A European Journal.
  • Specific Synthesis of Pyrazolyl-Pyridines (Kinase Inhibitors)

    • Patent WO2010068258: "Preparation of Factor Xa Inhibitors.
  • Copper Removal Protocols

    • Lennon, I. C., et al. (2011). "Removal of Copper Residues from Organic Compounds." Organic Process Research & Development.

Sources

Common side reactions in pyrazolylpyridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolylpyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazolylpyridines are a cornerstone in modern drug discovery and materials science, but their synthesis is often plagued by common side reactions that can impact yield, purity, and scalability.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions & Prevention

This section is dedicated to the most frequently encountered side reactions in pyrazolylpyridine synthesis. Each subsection addresses a specific problem, explains its mechanistic origin, and provides detailed protocols for its prevention.

1. Issue: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. Why is this happening and how can I control the selectivity?

A: Mechanistic Insight: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical precursors. The reaction proceeds via condensation, but which carbonyl group the substituted nitrogen of the hydrazine attacks first determines the final substitution pattern on the pyrazole ring. This choice is governed by a delicate balance of steric and electronic factors.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster with the nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl, directing the reaction to the less sterically encumbered site.

Controlling these factors is key to achieving high regioselectivity.[1][2]

Q: How can I strategically prevent the formation of the undesired regioisomer?

A: Prevention Strategies & Protocols: Achieving regiocontrol often requires modifying the reaction conditions or the synthetic strategy itself.

Strategy 1: Exploiting Steric Hindrance

By introducing a bulky group on the substituted nitrogen of the hydrazine, you can sterically direct the initial condensation away from the more hindered carbonyl of your 1,3-dicarbonyl partner.

Experimental Protocol: Sterically-Directed Pyrazole Formation

  • Reactant Selection: Choose a hydrazine with a sterically demanding substituent (e.g., 2,4,6-trichlorophenylhydrazine) if compatible with your overall synthetic scheme.

  • Solvent & Temperature: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in a non-polar solvent like toluene. Add the sterically hindered hydrazine (1.05 eq).

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the reaction to completion. The elevated temperature can help overcome small activation energy differences, but in this case, the steric bias is the dominant controlling factor.

  • Monitoring: Track the disappearance of starting materials and the formation of a single product spot via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography.

Strategy 2: Stepwise Synthesis for Absolute Control

For complete control, a stepwise approach is recommended. This involves pre-forming an intermediate like an enaminone or a hydrazone, which locks in the desired connectivity before cyclization.[3]

Visualization: Regioisomer Formation Pathways

The following diagram illustrates the two competing pathways in the reaction of an unsymmetrical diketone with a substituted hydrazine.

G cluster_start Starting Materials start1 Unsymmetrical 1,3-Diketone A1 Attack at C1 start1->A1 More Electrophilic Less Hindered B1 Attack at C3 start1->B1 Less Electrophilic More Hindered start2 Substituted Hydrazine (R'-NHNH2) A2 Cyclization A1->A2 ProdA Regioisomer A A2->ProdA B2 Cyclization B1->B2 ProdB Regioisomer B B2->ProdB G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X Complex1 R1-Pd(II)-X L2 OA->Complex1 TM Transmetalation (with R2-M) Complex1->TM OA_side Oxidative Addition (2nd R1-X) Complex1->OA_side Slow TM Complex2 R1-Pd(II)-R2 L2 TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product R1-R2 (Desired Product) RE->Product Complex_side R1-Pd(IV)-R1 X2 L2 OA_side->Complex_side RE_side Reductive Elimination Complex_side->RE_side RE_side->Pd0 Side_Product R1-R1 (Homocoupling) RE_side->Side_Product

Sources

Technical Support Center: Purification of 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the purification of 5-(1H-Pyrazol-1-yl)pyridin-2-amine . This content is designed for researchers encountering specific separation challenges in the synthesis of this privileged scaffold, commonly used in kinase inhibitor discovery (e.g., JAK, MPS1 inhibitors).

Topic: Downstream Processing & Purification Protocols Molecule: 5-(1H-Pyrazol-1-yl)pyridin-2-amine (CAS: 1152526-93-2) Application: Medicinal Chemistry Intermediates, Kinase Inhibitor Scaffolds

Executive Summary & Molecule Profile

The synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine typically involves a metal-catalyzed C-N cross-coupling (Buchwald-Hartwig or Ullmann-type) between 5-halopyridin-2-amine and 1H-pyrazole. While the reaction is robust, the purification is complicated by the amphoteric nature of the product, the water solubility of unreacted pyrazole, and the potential for transition metal contamination.

Physicochemical Profile:

Property Value / Characteristic Implication for Purification
LogP (Calc) ~0.8 - 1.2 Moderately polar; extractable into EtOAc/DCM but requires salting out from water.
pKa (Base) ~6.0 - 6.5 (Pyridine N) Basic enough to form salts with mineral acids; allows acid-base extraction.
Solubility Soluble in DMSO, MeOH, warm EtOAc. "Oiling out" is common in non-polar solvents; recrystallization requires polar modifiers.

| Impurities | Pyrazole (SM), 5-Halo-SM, Metal (Cu/Pd) | Pyrazole is highly water-soluble; 5-Halo-SM is lipophilic. |

Troubleshooting Guide (Q&A)

Issue 1: "I have persistent unreacted pyrazole in my isolated product."

Diagnosis: 1H-Pyrazole is a common excess reagent. While it is water-soluble, it can co-extract with the product in polar organic solvents (like EtOAc) if the aqueous phase is not properly modified.

Solution:

  • The Brine Wash: Do not rely solely on water. Pyrazole distribution favors the aqueous phase significantly more when the aqueous phase is neutral or slightly acidic.

  • The "Back-Extraction" Technique:

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Wash 3x with Water .

    • Critical Step: Wash 1x with 0.5 M HCl (Quickly). The product (pKa ~6) will protonate and move to the aqueous layer. The unreacted pyrazole (pKa ~2.5) is less basic and, while water-soluble, this step allows you to separate non-basic lipophilic impurities (like the 5-halopyridine starting material) which stay in the organic layer.

    • Separate layers. Neutralize the aqueous layer with NaOH/NaHCO3 to pH 8-9.

    • Extract the product back into EtOAc. This "Acid-Base Swing" is the most effective way to remove neutral/lipophilic byproducts.

    • Note: To remove pyrazole specifically, simple water washes usually suffice if you avoid using alcohols (MeOH/EtOH) in the extraction solvent.

Issue 2: "The product is colored (Green/Blue or Grey/Black) after the column."

Diagnosis:

  • Green/Blue: Residual Copper (II) species (common in Ullmann couplings).

  • Grey/Black: Colloidal Palladium (common in Buchwald couplings).

  • Nitrogen-rich heterocycles like pyrazoles and aminopyridines are excellent ligands for metals, making standard filtration insufficient.

Solution:

  • For Copper: Wash the organic extract with 10% aqueous ammonium hydroxide (NH4OH) or a saturated solution of EDTA (pH 8). The ammonia/EDTA competes for the copper, forming a water-soluble complex (deep blue) that leaves the organic layer.

  • For Palladium: Treat the organic solution with a thiol-based scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine ) for 30 minutes at 40°C, then filter through Celite. Alternatively, an activated charcoal wash is highly effective for this specific scaffold.

Issue 3: "The product streaks on TLC and co-elutes with impurities during chromatography."

Diagnosis: The free amine (-NH2) and the pyridine nitrogen interact strongly with the silanols on the silica gel, causing peak tailing.

Solution:

  • Pre-treat Silica: Slurry the silica gel in the mobile phase containing 1-2% Triethylamine (Et3N) or 1% Ammonium Hydroxide before packing the column.

  • Mobile Phase: Use DCM:MeOH:NH4OH (90:9:1) . The ammonia deactivates the silica and sharpens the bands.

  • Alternative: Switch to Alumina (Neutral) stationary phase, which is less acidic and reduces streaking for aminopyridines.

Comprehensive Purification Protocol

This workflow assumes a 1-5 gram scale synthesis via Cu-catalyzed coupling in DMF or DMSO.

Phase A: Workup & Extraction
  • Quench: Dilute the reaction mixture (DMF/DMSO) with 5 volumes of Water .

  • Extraction: Extract 3x with EtOAc (Ethyl Acetate).

    • Tip: If an emulsion forms (common with basic heterocycles), add a small amount of MeOH or saturate the aqueous layer with NaCl .

  • Primary Wash: Combine organic layers and wash 2x with Brine to remove bulk DMF/DMSO and unreacted Pyrazole.

Phase B: Scavenging & Filtration
  • Metal Removal:

    • If Cu used: Wash organics with 5% NH4OH until the aqueous layer is no longer blue.

    • If Pd used: Add Activated Charcoal (10 wt% of theoretical yield) to the organic layer. Stir at 50°C for 30 mins.

  • Drying: Dry over anhydrous Na2SO4 .

  • Filtration: Filter through a pad of Celite to remove charcoal/drying agent. Rinse the pad with EtOAc.

Phase C: Isolation (Crystallization vs. Chromatography)

Decision Gate: Check TLC (DCM:MeOH 95:5).

  • If >90% purity: Proceed to Crystallization.

  • If <90% purity: Proceed to Chromatography.

Option 1: Crystallization (Preferred)

  • Concentrate the filtrate to a minimum volume.

  • Add Isopropyl Alcohol (IPA) or Ethanol and heat to reflux.

  • Slowly add n-Heptane until turbidity is observed.

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter the off-white solid and wash with cold Heptane.

Option 2: Flash Chromatography

  • Adsorb crude onto silica gel (dry load).

  • Column: Silica Gel (40-63 µm).

  • Eluent: Gradient of 0%

    
     10% MeOH in DCM  (containing 1% NH4OH).
    
  • Collect fractions. The product typically elutes around 4-6% MeOH.

Visual Workflow (Logic Diagram)

PurificationWorkflow Reaction Crude Reaction Mixture (DMF/DMSO) Quench Dilute with Water Extract into EtOAc Reaction->Quench Wash Wash: Brine (2x) Removes Pyrazole/DMF Quench->Wash MetalCheck Catalyst Used? Wash->MetalCheck CuWash Wash w/ NH4OH or EDTA (Removes Copper) MetalCheck->CuWash Copper (Ullmann) PdScavenge Add Thiol Silica / Charcoal Filter via Celite MetalCheck->PdScavenge Palladium (Buchwald) PurityCheck Purity > 90%? CuWash->PurityCheck PdScavenge->PurityCheck Cryst Recrystallization (IPA / Heptane) PurityCheck->Cryst Yes Column Flash Column (DCM:MeOH:NH4OH) PurityCheck->Column No Final Pure 5-(1H-Pyrazol-1-yl)pyridin-2-amine Cryst->Final Column->Final

Caption: Logical workflow for the purification of 5-(1H-Pyrazol-1-yl)pyridin-2-amine, featuring decision gates for metal scavenging and final isolation methods.

Reference Data

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
DCM / MeOH HighExcellent for chromatography. Use 1-10% MeOH.
EtOAc / Hexane LowProduct is often too polar; limited solubility.
Water / Acid HighSoluble at pH < 4. Useful for extraction.
IPA / Heptane HighBest system for recrystallization.
Key References
  • Buchwald-Hartwig Amination Protocols:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Source: [Link]

  • Copper-Catalyzed C-N Coupling (Ullmann-Type):

    • Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S Bond Formation with Copper." Angewandte Chemie International Edition.

    • Source: [Link]

  • Synthesis of Pyrazolyl-Pyridines (Specific Analog Examples):

    • BenchChem Protocols.[1] "Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine" (Analogous scaffold purification).

  • pKa Data for Heterocycles:

    • Reich, H. J. "Bordwell pKa Table (Acetonitrile/Water)." University of Wisconsin-Madison.

    • Source: [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation when performing cross-coupling reactions with sulfur-containing heterocycles. Our goal is to equip you with the scientific understanding and practical solutions to overcome these synthetic hurdles.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: My reaction with a thiophene derivative is sluggish, and I'm observing a black precipitate. What's happening?

Answer:

The formation of a black precipitate, commonly known as palladium black, is a tell-tale sign of catalyst decomposition and aggregation.[1][2] When coupling sulfur-containing heterocycles like thiophene, the primary culprit is often catalyst poisoning by the sulfur atom.

Causality: The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center.[3][4][5] This interaction is often irreversible and forms stable, catalytically inactive palladium-sulfur species, effectively removing the catalyst from the catalytic cycle.[3][5] This deactivation disrupts the catalytic cycle, leading to low conversion rates and the eventual precipitation of inactive palladium metal.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and prevent poisoning. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often effective.[6] These ligands create a sterically hindered and electron-rich environment around the palladium center, which can disfavor the strong coordination of the sulfur atom and stabilize the active catalytic species.[2]

  • Catalyst Precatalyst Selection: Consider using a pre-formed catalyst (precatalyst) that is more resistant to deactivation. For instance, some modern palladium precatalysts are designed for higher stability and activity in challenging coupling reactions.[6]

  • Reaction Conditions Optimization:

    • Temperature: While higher temperatures can sometimes increase reaction rates, they can also accelerate catalyst decomposition. Experiment with a range of temperatures to find an optimal balance.

    • Solvent and Base: The choice of solvent and base can influence catalyst stability and activity. A thorough screen of different solvent/base combinations is recommended.

  • Purity of Starting Materials: Ensure that your sulfur-containing heterocycle and other reagents are of high purity. Impurities can sometimes exacerbate catalyst deactivation.[1]

Problem 2: I'm attempting a Sonogashira coupling with a thiazole bromide, but the reaction is not proceeding to completion, and I see significant homocoupling of the alkyne.

Answer:

Low conversion and alkyne homocoupling (Glaser coupling) are common issues in Sonogashira reactions, particularly with challenging substrates like thiazoles.[7] These problems often stem from a disruption in the balance between the palladium and copper catalytic cycles.

Causality: The nitrogen and sulfur atoms in the thiazole ring can coordinate with both the palladium and copper catalysts, leading to catalyst inhibition.[8] The formation of undesired alkyne homocoupling is a known drawback of using copper(I) cocatalysts.[7]

Troubleshooting Steps:

  • Consider Copper-Free Conditions: The development of copper-free Sonogashira protocols can mitigate the issue of Glaser coupling.[7] These systems often rely on a more active palladium catalyst and a suitable base to facilitate the coupling.

  • Ligand and Palladium Source: For aryl bromides, the oxidative addition step can be rate-limiting.[9] Employing a more electron-rich and bulky ligand can facilitate this step. Palladium complexes with ligands like dppf have shown success in similar challenging couplings.[9]

  • Optimize the Base and Solvent: The choice of base is crucial. An amine base is typically used in Sonogashira couplings.[7] Ensure your amine is dry and of high quality. The solvent system can also play a significant role; sometimes a co-solvent system can improve solubility and reaction efficiency.[9]

  • Temperature Adjustment: For less reactive aryl bromides, a higher reaction temperature may be necessary to promote oxidative addition.[9] However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.

Problem 3: My Buchwald-Hartwig amination of a sulfur-containing heterocycle is giving low yields. How can I improve this?

Answer:

Low yields in Buchwald-Hartwig aminations involving sulfur-heterocycles are often due to catalyst inhibition by the heteroatoms.[8]

Causality: Similar to other cross-coupling reactions, the sulfur and any nitrogen atoms in the heterocycle can act as poisons for the palladium catalyst, leading to the formation of inactive off-cycle complexes.[2]

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of a suitable palladium source and ligand is paramount. It is often beneficial to use a well-defined precatalyst to ensure the clean formation of the active catalytic species.[10] The use of bulky, electron-rich ligands such as XantPhos has been shown to be effective in Buchwald-Hartwig reactions.[11]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. A thorough screening of bases (e.g., sodium tert-butoxide, LHMDS, DBU) is recommended.

  • Solvent Choice: Solvents like dioxane and toluene are commonly used.[10] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Substrate Reactivity: If you are using an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, you may need more forcing conditions or a more active catalyst system.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by sulfur-containing heterocycles?

A1: Catalyst poisoning by sulfur occurs when the sulfur atom in the heterocycle coordinates to the metal center of the catalyst, typically palladium.[3][5] Sulfur is considered a "soft" atom and forms strong, often irreversible, bonds with "soft" metals like palladium.[12] This strong interaction blocks the active sites of the catalyst, preventing the reactant molecules from binding and participating in the catalytic cycle, thus leading to deactivation.[3]

Q2: Are there general strategies to mitigate catalyst deactivation when working with any sulfur-containing heterocycle?

A2: Yes, several general strategies can be employed:

  • Use of Robust Ligands: Employ bulky, electron-donating ligands that can stabilize the catalyst and sterically hinder the coordination of the sulfur atom.[2]

  • Higher Catalyst Loading: In some cases, a higher catalyst loading can compensate for the deactivation, although this is not always economically viable.

  • Careful Optimization of Reaction Conditions: Systematically screen solvents, bases, and temperatures to find the optimal conditions that favor the desired reaction over catalyst deactivation.

  • Purification of Reagents: Ensure all starting materials and solvents are free from impurities that could act as additional catalyst poisons.[1]

  • Consider Alternative Coupling Partners: If possible, reversing the polarity of the coupling partners (e.g., using the boronic ester of the sulfur-heterocycle and an aryl halide) might offer a more successful route.[6]

Q3: How does the position of the sulfur atom and other heteroatoms in the ring affect catalyst deactivation?

A3: The position and electronic environment of the sulfur atom can influence its ability to poison the catalyst. A sulfur atom that is more sterically accessible and has a higher electron density will likely be a more potent poison. The presence of other heteroatoms, like nitrogen, can also contribute to catalyst deactivation through coordination to the metal center.[2][8] The cumulative effect of multiple heteroatoms can make some heterocyclic systems particularly challenging substrates.

Section 3: Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling of Thiophene Derivatives
Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or XPhos G3XPhos or SPhosK₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene80-110
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or NMP100-140
Sonogashira (Cu-free) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂-Et₃N or PiperidineToluene or DMFRT - 80
Buchwald-Hartwig Pd₂(dba)₃ or a precatalystXantPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-110

Note: These are general starting points. Optimization is crucial for each specific substrate combination.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Thiophene Derivative
  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the thiophene halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the allotted time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Diagram 1: Mechanism of Palladium Catalyst Poisoning by a Sulfur-Containing Heterocycle

G Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Inactive Pd-S Complex (Poisoned Catalyst) Active_Catalyst->Poisoned_Complex Poisoning Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Path Substrate Sulfur-Containing Heterocycle Substrate->Poisoned_Complex Coordination No_Reaction Reaction Stalls/ Low Yield Poisoned_Complex->No_Reaction

Caption: Palladium catalyst poisoning by a sulfur heterocycle.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G Start Low Yield or No Reaction Check_Catalyst Is there a black precipitate (Palladium Black)? Start->Check_Catalyst Change_Ligand Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Optimize_Conditions Systematically screen: - Temperature - Base - Solvent Check_Catalyst->Optimize_Conditions No Success Improved Yield Change_Ligand->Success Check_Purity Verify purity of starting materials and reagents Optimize_Conditions->Check_Purity Consider_Cu_Free For Sonogashira: Try copper-free conditions Check_Purity->Consider_Cu_Free Consider_Cu_Free->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024-08-27).
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines - Benchchem.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025-09-27).
  • Chiral Sulfur Ligands for Asymmetric Catalysis | Chemical Reviews - ACS Publications.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06).
  • Sonogashira coupling - Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.

Sources

Reducing off-target effects of pyrazolylpyridine-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazolylpyridine Optimization Hub.

Status: Operational Operator: Senior Application Scientist Topic: Reducing Off-Target Effects in Pyrazolylpyridine-Based Kinase Inhibitors

Introduction: The "Privileged Scaffold" Paradox

You are likely here because your pyrazolylpyridine hit—while potent against your primary target (e.g., p38 MAPK, B-Raf, or VEGFR)—is showing a lack of selectivity. This is the "privileged scaffold" paradox. The pyrazolylpyridine core is an excellent adenosine mimic, allowing it to bind the ATP-binding hinge region of kinases with high affinity. However, this same feature makes it a "skeleton key" for the human kinome, leading to promiscuity, toxicity, and confounding experimental data.

This guide moves beyond basic screening. We will troubleshoot structural optimization, rule out assay artifacts, and validate target engagement in complex biological systems.

Module 1: Structural Troubleshooting (SAR)

User Issue: "My compound inhibits my target at 10 nM but also hits 50+ other kinases at <100 nM."

Diagnosis: Your molecule likely relies too heavily on the conserved hinge-binding hydrogen bonds provided by the pyrazolylpyridine core, without exploiting unique features of the target kinase's pocket.

The Solution: Vector Exploration

To gain selectivity, you must extend vectors from the core scaffold into non-conserved regions: the Gatekeeper residue and the Solvent-exposed front .

Strategic Protocol:

  • Map the Gatekeeper: Determine if your target kinase has a small (Thr, Ala) or large (Met, Phe) gatekeeper residue.

    • Tactic: If your target has a small gatekeeper, introduce a bulky hydrophobic group (e.g., isopropyl, cyclopropyl) at the position adjacent to the hinge-binding motif. This creates a "steric clash" with off-target kinases possessing larger gatekeepers.

  • Target the Solvent Front: The region opening to the solvent is highly variable across the kinome.

    • Tactic: Derivatize the pyridine ring (typically C5/C6 positions) with solubilizing groups (morpholine, piperazine). This not only improves physicochemical properties but interacts with unique surface residues.

SAR_Logic_Flow start Start: Promiscuous Hit gatekeeper Analyze Target Gatekeeper Residue start->gatekeeper small_gate Small (Thr/Ala)? gatekeeper->small_gate large_gate Large (Met/Phe)? gatekeeper->large_gate mod_bulky Add Bulky Group (e.g., t-butyl) to clash with off-targets small_gate->mod_bulky mod_hbond Target Back-Pocket H-bonds (Type II inhibition) large_gate->mod_hbond solvent_front Extend Solvent-Exposed Vector mod_bulky->solvent_front mod_hbond->solvent_front solubility Add Polar Moiety (Selectivity + Solubility) solvent_front->solubility

Caption: Decision logic for modifying pyrazolylpyridine scaffolds to increase kinase selectivity.

Module 2: Assay Interference (False Positives)

User Issue: "My IC50 curves have steep slopes (Hill slope > 2.0), and potency shifts significantly between assay formats."

Diagnosis: You may be observing Colloidal Aggregation . Pyrazolylpyridines are often planar and hydrophobic. At micromolar concentrations, they can form colloidal particles that sequester enzymes non-specifically, mimicking inhibition. This is a classic PAINS (Pan-Assay Interference Compounds) behavior.

The Validation Experiment: Detergent Sensitivity

True competitive inhibitors are insensitive to non-ionic detergents. Aggregators lose activity when detergent is added because the detergent disrupts the colloid.

Protocol:

  • Run your biochemical kinase assay (e.g., FRET/Luminescence) under two conditions:

    • Condition A: Standard Buffer.

    • Condition B: Standard Buffer + 0.01% Triton X-100 (or Tween-80).

  • Compare the IC50 values.

Data Interpretation Table:

Result ScenarioIC50 (No Detergent)IC50 (+ 0.01% Triton)InterpretationAction
Valid Hit 15 nM18 nMStable potency. True binder.Proceed to SAR.[1]
Aggregator 20 nM>10,000 nMActivity lost with detergent.Discard or reformulate.
Partial Artifact 20 nM500 nMMixed mechanism.Check solubility/purity.

Module 3: Cellular Target Engagement

User Issue: "My compound kills cancer cells, but I'm not sure if it's via the intended kinase or an off-target toxicity."

Diagnosis: Biochemical potency does not guarantee cellular engagement. You need to prove the drug binds the target inside the cell.

The Solution: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Step-by-Step CETSA Protocol:

  • Treatment: Treat live cells with your pyrazolylpyridine compound (at approx. 5x biochemical IC50) and DMSO control for 1 hour.

  • Harvest: Wash cells with PBS; resuspend in kinase buffer supplemented with protease inhibitors.

  • Aliquot & Heat: Divide samples into 8-10 PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Cool & Lyse: Cool to RT for 3 minutes. Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial Step: Aggregated/denatured proteins pellet out; stable proteins remain in the supernatant.

  • Detection: Analyze supernatant via Western Blot using a specific antibody for your kinase.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher

    
    ) indicates target engagement.
    

CETSA_Workflow cells Live Cells + Drug/DMSO heat Heat Gradient (40-67°C) cells->heat lyse Lysis & Centrifugation heat->lyse separation Precipitate (Unbound) lyse->separation Pellet supernatant Supernatant (Bound/Stable) lyse->supernatant western Western Blot Analysis supernatant->western

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular binding.

Module 4: Advanced Profiling (NanoBRET)

User Issue: "CETSA is qualitative. I need to measure residence time and intracellular affinity."

Recommendation: Use NanoBRET™ Target Engagement . Unlike CETSA, NanoBRET is an equilibrium assay. It uses a cell-permeable fluorescent tracer that competes with your drug for the kinase (fused to NanoLuc luciferase).[2][3]

  • Why it helps off-targets: You can run NanoBRET for your primary target and suspected off-targets (e.g., CDK16, DYRK1A) to calculate a precise "Selectivity Window" in live cells.

FAQ: Quick Troubleshooting

Q: My pyrazolylpyridine is fluorescent. Will this mess up my assays? A: Yes, pyrazolylpyridines can be fluorophores. If you are using a fluorescence polarization (FP) or TR-FRET assay, the compound's autofluorescence can mask the signal.

  • Fix: Switch to a luminescent assay (e.g., ADP-Glo) or a mobility-shift assay (Caliper), which are less susceptible to compound fluorescence.

Q: I see activity against CYP450 enzymes. Is this related to the scaffold? A: Yes. The planar, lipophilic nature of unmodified pyrazolylpyridines often leads to binding metabolic enzymes (CYP3A4 inhibition).

  • Fix: Lower the LogP (lipophilicity) by adding polar groups (e.g., hydroxyl, amino) to the pyridine ring. Target a LogP between 2 and 3.

References

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[4] Nature Reviews Cancer. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][5][6] Nature Protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[2][3][7] Nature Communications. Link

  • Lafleur, K., et al. (2009). "Structural analysis of kinase inhibitor binding." Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Validation of 5-(1H-Pyrazol-1-yl)pyridin-2-amine target engagement in cells

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 5-(1H-Pyrazol-1-yl)pyridin-2-amine Target Engagement in Cells: A Comparative Technical Guide

Executive Summary & Molecular Context

5-(1H-Pyrazol-1-yl)pyridin-2-amine is a "privileged scaffold" in medicinal chemistry, predominantly functioning as an ATP-competitive hinge binder for protein kinases. Its structural motif—an aminopyridine core coupled with a pyrazole—mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.

This guide addresses the specific challenge of validating cellular target engagement (TE) for this molecule. As a low-molecular-weight fragment (MW ~160 Da) or early-stage lead, it likely exhibits rapid binding kinetics (fast


)  and moderate affinity (

in

M range)
.

The Critical Causality: Traditional wash-based assays (e.g., ELISA, Immunofluorescence) often fail for this class of molecule because the compound dissociates during wash steps. Therefore, equilibrium-based assays are mandatory for accurate validation.

Comparative Analysis: Selecting the Right TE Assay

For a fragment-like kinase inhibitor such as 5-(1H-Pyrazol-1-yl)pyridin-2-amine, three primary methodologies exist. This guide prioritizes NanoBRET™ as the superior method for quantitative validation, while acknowledging CETSA as a robust qualitative alternative.

Table 1: Comparative Assessment of TE Methodologies
FeatureNanoBRET™ TE (Recommended) CETSA (Cellular Thermal Shift) Chemical Proteomics (ABPP)
Principle BRET: Energy transfer between Target-Luciferase and Fluorescent Tracer.[1]Thermal Stability: Ligand binding shifts protein melting temp (

).[2]
Competition: Probe displacement + Mass Spec.
Equilibrium? Yes. Measures binding in real-time without lysis/wash.[3]No. Requires heating; equilibrium is perturbed.No. Requires cell lysis (usually) and washing.
Sensitivity High. Can detect weak binders (

).
Moderate. Weak binders may not shift

significantly.
High , but dependent on probe quality.
Suitability for this Molecule Excellent. Captures fast-off rate kinetics of the aminopyridine scaffold.Good. Useful for "Yes/No" binary confirmation.Poor. Derivatizing this small fragment into a probe will destroy its binding affinity.
Throughput High (384-well).Medium (Western Blot) to High (AlphaLISA).Low (Mass Spec).

Strategic Workflow Visualization

The following diagram illustrates the decision logic and mechanistic flow for validating this specific scaffold, emphasizing the shift from biochemical screens to cellular equilibrium.

TargetEngagementWorkflow Start Molecule: 5-(1H-Pyrazol-1-yl)pyridin-2-amine Hypothesis Hypothesis: ATP-Competitive Kinase Binder Start->Hypothesis Decision Select Validation Method Hypothesis->Decision Method_Wash Wash-Based Assays (ELISA/IF) Decision->Method_Wash Incorrect Method_CETSA CETSA (Thermal Shift) Decision->Method_CETSA Alternative Method_NanoBRET NanoBRET TE (Equilibrium BRET) Decision->Method_NanoBRET Recommended Outcome_Wash FAILURE: Signal Loss (Fast k_off leads to dissociation) Method_Wash->Outcome_Wash Outcome_CETSA Outcome: Qualitative Hit (Binary Confirmation) Method_CETSA->Outcome_CETSA Outcome_NanoBRET Outcome: Quantitative K_D (Occupancy & Affinity) Method_NanoBRET->Outcome_NanoBRET

Figure 1: Decision matrix for validating small-molecule kinase fragments. Note the failure mode of wash-based assays due to rapid dissociation rates.

Detailed Protocol: NanoBRET™ Target Engagement

This protocol is engineered for the 5-(1H-Pyrazol-1-yl)pyridin-2-amine scaffold.[4] We assume the target is a kinase (e.g., p38, CK1, or a generic kinase panel). This assay relies on the competitive displacement of a broad-spectrum "Tracer" by your test compound.

Mechanism of Action
  • Target Expression: The kinase of interest is fused to NanoLuc® Luciferase (N- or C-terminus) and expressed in HEK293 cells.

  • Tracer Addition: A cell-permeable fluorescent tracer (Cell Tect™) binds the kinase ATP pocket, accepting energy from NanoLuc (BRET signal: High).

  • Competition: Your molecule (the aminopyridine) enters the cell. If it binds the ATP pocket, it displaces the tracer.

  • Readout: Loss of BRET signal indicates target engagement.

Step-by-Step Methodology

Materials:

  • HEK293 cells (or relevant line).[5]

  • NanoBRET™ Kinase Tracer (e.g., K-4 or K-5, determined by tracer titration).

  • Plasmid: Kinase-NanoLuc® fusion vector.[5]

  • Detection Instrument: GloMax® Discover or equivalent BRET-compatible reader.

Protocol:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with Kinase-NanoLuc® plasmid using FuGENE® HD (Ratio 3:1 lipid:DNA).

    • Expert Tip: Use "Carrier DNA" (e.g., promoterless vector) to dilute the expression. Overexpression can artificially inflate

      
       values (mass action effect). Aim for physiological expression levels [1].
      
  • Seeding & Treatment (Day 2):

    • Trypsinize cells and resuspend in Opti-MEM® (no phenol red).

    • Plate into white, non-binding 96-well plates (20,000 cells/well).

    • Tracer Addition: Add the optimized NanoBRET™ Tracer at a concentration equal to its

      
       (previously determined).
      
    • Compound Addition: Add 5-(1H-Pyrazol-1-yl)pyridin-2-amine in a serial dilution format (e.g., 100

      
      M down to 1 nM).
      
    • Control: Include "No Tracer" control (background) and "No Compound" control (Max BRET).

  • Equilibration (Critical Step):

    • Incubate cells at 37°C for 2 hours .

    • Why? For fragments with moderate permeability, 2 hours ensures thermodynamic equilibrium. Do not wash.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate (3X stock).

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) immediately.

  • Data Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Convert to Fractional Occupancy :

      
      
      
    • Fit data to a sigmoidal dose-response curve to determine cellular

      
      .
      

Alternative Protocol: Cellular Thermal Shift Assay (CETSA)[2][6]

If BRET instrumentation is unavailable, CETSA provides a "label-free" validation, though it is less quantitative for weak binders.

Protocol:

  • Treatment: Treat live cells with the compound (e.g., 50

    
    M) for 1 hour.
    
  • Heating: Aliquot cells into PCR tubes. Apply a thermal gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Aggregated (unbound) protein pellets; stabilized (bound) protein remains in supernatant.

  • Detection: Analyze supernatant via Western Blot.

  • Result: A shift in the melting curve (stabilization at higher temps) confirms engagement.[6]

Mechanistic Pathway: ATP-Competitive Inhibition

The following diagram visualizes the specific molecular mechanism being validated. The 5-(1H-Pyrazol-1-yl)pyridin-2-amine scaffold competes directly with intracellular ATP.

Mechanism Kinase Target Kinase (Active Conformation) ATP Intracellular ATP (High Conc: ~2-5 mM) Binding_Site Hinge Region (ATP Pocket) ATP->Binding_Site Endogenous Binding Compound 5-(1H-Pyrazol-1-yl) pyridin-2-amine Compound->Binding_Site Competitive Displacement Complex Kinase-Compound Complex Binding_Site->Complex Stabilization Signal Downstream Signaling (BLOCKED) Complex->Signal

Figure 2: Mechanism of Action. The compound must outcompete high intracellular ATP concentrations (mM range) to occupy the hinge region.

Troubleshooting & Expert Insights

  • The "ATP Gap": Biochemical assays (cell-free) often use low ATP (10-100

    
    M), yielding potent 
    
    
    
    values. In cells, ATP is 1-5 mM. Expect your cellular
    
    
    to be 10-100x higher than biochemical data. This is not an assay failure; it is physiological reality [2].
  • Permeability Check: If NanoBRET shows no binding but biochemical assays do, the compound may be impermeable. Perform a BRET-based Permeability Assay (using a cytosolic luciferase tracer) to verify entry.

  • Solubility: Aminopyridines can have poor aqueous solubility. Ensure DMSO concentration in the final cell assay does not exceed 0.5-1%, as high DMSO can destabilize the kinase.

References

  • Vasta, J. D., et al. (2018).[5] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[3] Cell Chemical Biology, 25(2), 206–214.[5] Link

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells.[1][2][3][7] Annual Review of Biochemistry, 89, 557–581. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][8][6][9][10] Nature Protocols, 9(9), 2100–2122. Link

  • Schürmann, M., et al. (2016). Small Molecule Target Engagement in Cells.[2][7][9][10][11] Cell Chemical Biology, 23(4), 435-441. Link

Sources

Comparative Potency Guide: 5-(1H-Pyrazol-1-yl)pyridin-2-amine Scaffolds

[1]

Executive Summary

The 5-(1H-pyrazol-1-yl)pyridin-2-amine moiety represents a privileged scaffold in kinase inhibitor discovery, most notably serving as the pharmacophore core of Crizotinib (PF-02341066) .[1] This guide objectively analyzes the structure-activity relationship (SAR) of this scaffold, comparing the potency of the parent compound against structural analogs and next-generation derivatives.[1]

The primary utility of this scaffold lies in its ability to function as a Type I ATP-competitive inhibitor , targeting the hinge region of receptor tyrosine kinases, specifically c-Met (HGFR) , ALK (Anaplastic Lymphoma Kinase) , and ROS1 .

Structural Mechanistic Analysis (SAR)[2]

The efficacy of this scaffold is driven by three distinct pharmacophoric zones. Understanding these zones is critical for interpreting potency data.[1]

The Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold:

SAR_MapCorePyridine-2-amine Core(Hinge Binder)TargetKinase ATP PocketCore->Target H-bonds withMet1160/Glu1162 (ALK)R33-Position Substituent(Selectivity Pocket)R3->Target Hydrophobic fit(Chirality Critical)R55-Pyrazole Tail(Solvent Front)R5->Target Solubilizing Group(Piperidine)

Figure 1: Pharmacophore dissection of the 5-(pyrazolyl)pyridin-2-amine scaffold.

  • Zone 1: The Hinge Binder (Pyridine-2-amine): The 2-amino group and the pyridine nitrogen form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met1199 in c-Met, Met1160 in ALK).[1]

  • Zone 2: The Selectivity Pocket (3-Position): In Crizotinib, the (R)-2,6-dichloro-3-fluorophenyl-ethoxy group occupies a hydrophobic sub-pocket.[1] The (R)-configuration is essential; the (S)-enantiomer is significantly less potent due to steric clash.[1]

  • Zone 3: The Solvent Front (5-Pyrazole): The pyrazole ring projects the piperidine tail into the solvent channel, improving solubility and pharmacokinetic properties without significantly hindering binding affinity.

Comparative Potency Data

The following table synthesizes experimental data comparing the clinical benchmark (Crizotinib) with key structural analogs.

Table 1: Inhibitory Potency (IC50) Against Key Targets

Compound IDStructural Descriptionc-Met IC50 (nM)ALK (WT) IC50 (nM)ALK (L1196M) IC50 (nM)
Crizotinib (R)-Enantiomer (Benchmark)8.0 20 >500 (Resistant)
(S)-Crizotinib Distomer (Wrong Chirality)>1,000>1,000N/D
PF-06463922 Macrocyclic Analog (Lorlatinib)0.2< 1.01.3
Compound 10g Fused Pyrazolo[3,4-b]pyridineN/A< 0.5< 0.5

Data Sources: J. Med. Chem. 2011 (Cui et al.) [1]; J. Med.[2] Chem. 2014 (Johnson et al.) [2].

Technical Interpretation[1][4][5][6][7]
  • Chirality is Non-Negotiable: The >100-fold drop in potency for the (S)-enantiomer confirms that the 3-alkoxy substituent is not just a space-filler but a critical anchor in the ATP pocket.[1]

  • Resistance Liability: The standard 5-(pyrazolyl)pyridin-2-amine scaffold (Crizotinib) loses potency against the L1196M gatekeeper mutation .[1] This is due to steric interference with the bulky leucine-to-methionine substitution.[1]

  • Next-Gen Evolution: To overcome L1196M resistance, the scaffold must be rigidified (as in Compound 10g) or macrocyclized (as in PF-06463922/Lorlatinib) to avoid the steric clash while maintaining the hinge-binding motif.[1]

Experimental Protocols

To validate the potency of these analogs, the following standardized protocols are recommended. These methods ensure reproducibility and eliminate false positives caused by aggregation or fluorescence interference.[1]

In Vitro Kinase Assay (Z'-Lyte FRET)

This assay measures the phosphorylation of a peptide substrate using Fluorescence Resonance Energy Transfer (FRET).

Workflow Logic:

Kinase_AssayStep1Reaction Assembly(Kinase + Analog + ATP + Peptide)Step2Incubation(1h @ RT, Dark)Step1->Step2Step3Development(Add Site-Specific Protease)Step2->Step3Step4Detection(Measure FRET Ratio)Step3->Step4DecisionPhosphorylated?(Protease cannot cut)Step3->Decision

Figure 2: Z'-Lyte Kinase Assay Workflow.

Protocol Steps:

  • Reagent Prep: Dilute ALK or c-Met kinase to predetermined optimal concentration (typically 0.1–1.0 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Compound Addition: Dispense 100 nL of the test analog (in 100% DMSO) into a 384-well plate.

  • Reaction Start: Add 5 µL of Kinase/Peptide mixture, followed by 5 µL of ATP solution (at Km apparent).

  • Incubation: Shake for 30 seconds, then incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent (Protease). The protease cleaves non-phosphorylated peptides, disrupting the FRET pair. Phosphorylated peptides remain intact, maintaining high FRET.[1]

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the Emission Ratio.

Cellular Proliferation Assay (Ba/F3 System)

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[1] When transformed with an oncogenic kinase (e.g., EML4-ALK), they become addicted to that kinase signaling for survival, making them an ideal system for measuring on-target potency.[1]

  • Cell Seeding: Seed Ba/F3 cells expressing EML4-ALK at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the analog (e.g., 10 µM to 0.1 nM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent (Promega).[1] This lyses cells and generates a luminescent signal proportional to ATP content (metabolically active cells).

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine cellular IC50.

References

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Source: Journal of Medicinal Chemistry (2011).[2][3] URL:[Link]

  • Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of ALK/ROS1 with Potent Activity Against the Mutation L1196M. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Bioorganic & Medicinal Chemistry (2014). URL:[Link]

Cross-Reactivity Profiling of the 5-(1H-Pyrazol-1-yl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Hinge Binder

In the landscape of kinase inhibitor discovery, 5-(1H-Pyrazol-1-yl)pyridin-2-amine represents a "privileged scaffold"—a core chemical structure capable of binding to multiple unrelated protein targets with high affinity. While this characteristic makes it an excellent starting point for fragment-based drug discovery (FBDD), it introduces significant challenges regarding cross-reactivity and selectivity .

This guide objectively compares the performance of the 5-(1H-Pyrazol-1-yl)pyridin-2-amine scaffold against its primary structural alternatives. We analyze its promiscuity profile, detail the mechanistic basis of its off-target interactions, and provide validated protocols for quantifying its selectivity window.

Structural Mechanism of Action

To understand the cross-reactivity of this scaffold, one must understand its binding mode. The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge.

  • The Pivot: The pyrazole ring at the 5-position acts as a vector to explore the "gatekeeper" region or the solvent-exposed front, determining the specificity.

Because the ATP hinge region is highly conserved across the human kinome (approx. 518 kinases), the unmodified scaffold is inherently promiscuous.

Visualization: Hinge Binding & Cross-Reactivity Risk

The following diagram illustrates the interaction network and the structural features driving cross-reactivity.

HingeBinding cluster_0 Binding Interface Scaffold 5-(1H-Pyrazol-1-yl) pyridin-2-amine Hinge Kinase Hinge Region (Conserved) Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash/Fit OffTargets Off-Target Kinases (CDK2, ALK, ROS1) Hinge->OffTargets High Homology

Figure 1: Mechanistic basis of scaffold promiscuity. The conserved hinge interaction drives potency, while the gatekeeper interaction drives selectivity.

Comparative Profiling: Scaffold vs. Alternatives

When optimizing a lead series, medicinal chemists often weigh the 5-(1H-Pyrazol-1-yl)pyridin-2-amine against rigidified or bioisosteric alternatives. The table below summarizes the cross-reactivity profiles based on aggregate data from kinase campaigns (e.g., ALK, CDK, and JAK inhibitors).

Table 1: Comparative Performance Matrix
FeatureCandidate: 5-(1H-Pyrazol-1-yl)pyridin-2-amineAlternative A: Pyrazolo[1,5-a]pyrimidin-7-amineAlternative B: 5-Phenylpyridin-2-amine
Structure Type Flexible Bi-aryl (Open)Fused Bicyclic (Rigid)Bi-aryl (Lipophilic Isostere)
Primary Target Class ALK, ROS1, CDK2, IRAK4CDK, CK1, PIM KinasesJAK, SRC Family
Kinase Selectivity (S35) Low (Promiscuous)Binds >30% of kinome at 1µMMedium Rigidity restricts conformational adaptationLow-Medium Driven by hydrophobic fit
Major Off-Targets ALK5 (TGFβR1), VRK1, hERGCK2, DYRK1ACYP450 Isoforms (Metabolic liability)
Solubility High (Polar Pyrazole N)ModerateLow (Lipophilic Phenyl)
Rec.[1][2][3][4][5][6][7][8][9] Application Early Fragment ScreeningLead Optimization (Potency)Late-Stage Tuning (ADME)

Analysis:

  • The Candidate is superior for initial "hit" generation due to its flexibility, allowing it to mold into various ATP pockets. However, this same flexibility results in high cross-reactivity scores (S35 > 0.3) in KINOMEscan panels [1, 2].

  • Alternative A (Fused) locks the conformation, often improving potency but potentially introducing new off-targets (e.g., CK2) due to the altered vector of the exocyclic amine [3].

  • Alternative B (Phenyl) replaces the polar pyrazole with a phenyl ring. While this reduces hydrogen-bond-driven off-targets, it significantly increases lipophilicity (LogP), often leading to metabolic cross-reactivity (CYP inhibition) and hERG liability [4].

Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of a compound containing this scaffold, relying on IC50 values alone is insufficient due to the ATP-competitive nature of the binding. The following protocols are the industry standard for rigorous profiling.

Protocol 1: Broad-Spectrum Kinase Profiling (Competition Binding)

Objective: Determine the Selectivity Score (S-score) across the kinome.

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan or LanthaScreen TR-FRET).

  • Compound Preparation: Prepare 10 mM stock in 100% DMSO. Dilute to a screening concentration of 1 µM (standard) and 10 µM (stress test).

  • Incubation:

    • Mix DNA-tagged kinase, immobilized ligand, and test compound.

    • Incubate for 1 hour at room temperature.

  • Readout: Measure the amount of kinase bound to the immobilized ligand via qPCR (KINOMEscan) or Eu-labeled antibody (TR-FRET).

  • Data Calculation:

    • Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

    • S(35) Score: Calculate the fraction of kinases with <35% of control binding. A score >0.3 indicates high promiscuity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement and assess off-target stability in a live cell context.

  • Cell Seeding: Seed relevant cell lines (e.g., HEK293 for general, Jurkat for immune targets) at 0.5 x 10^6 cells/mL.

  • Treatment: Treat cells with the compound (at 5x EC50) and DMSO control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.

    • Cool immediately to room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using antibodies specific to the primary target and suspected off-targets (e.g., CDK2, p38 MAPK).

  • Result: A shift in the melting curve (Tm) of an off-target protein indicates direct physical binding (cross-reactivity).

Visualization: Selectivity Screening Workflow

This workflow ensures that "false positives" from biochemical assays are filtered out before lead optimization.

SelectivityWorkflow Step1 Step 1: 1µM Single-Point Screen (Panel of ~400 Kinases) Decision1 Hit Rate > 10%? Step1->Decision1 Step2 Step 2: Kd Determination (10-point Dose Response) Decision1->Step2 Yes (Refine) Outcome Validated Selectivity Profile Decision1->Outcome No (Selective) Step3 Step 3: Cellular Engagement (NanoBRET / CETSA) Step2->Step3 For targets with Kd < 100nM Step3->Outcome

Figure 2: Hierarchical filtering strategy for validating scaffold selectivity.

Critical Analysis of Off-Target Risks

The ALK5 / TGFβR1 Liability

Research indicates that 2-(1H-pyrazol-1-yl)pyridine derivatives frequently show off-target activity against ALK5 (TGFβR1) [5].[3] Inhibition of ALK5 can lead to cardiovascular toxicity in preclinical models.

  • Mitigation: Introduction of a substituent at the pyridine-6 position (ortho to the ring nitrogen) creates a steric clash with the ALK5 hinge, significantly improving selectivity while maintaining potency against targets like CDK2 or ROS1.

The hERG Channel Liability

While the pyrazole-pyridine core is relatively polar, decorating the scaffold with lipophilic groups to improve potency often triggers hERG channel blockage , a risk for QT prolongation.

  • Observation: Derivatives with ClogP > 3.5 show a marked increase in hERG binding.

  • Recommendation: Maintain a ClogP < 3.0 and incorporate polar side chains (e.g., piperazine) on the pyrazole ring to leverage the solvent channel and reduce hERG affinity [4].

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI Molecules. URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and Structure–Activity Relationships for Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: MDPI Pharmaceuticals. URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry.[1][6][7] URL:[Link]

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]

Sources

Kinome-Wide Selectivity Analysis of Pyrazolylpyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolylpyridine scaffold represents a privileged structure in kinase inhibitor discovery, renowned for its ability to form bidentate hydrogen bonds with the kinase hinge region. Unlike the highly promiscuous staurosporine scaffold or the rigid quinazoline core often restricted to EGFR-family targets, pyrazolylpyridines offer a tunable chemical vector that allows for "customizable" selectivity profiles—ranging from multi-targeted angiogenesis inhibitors to highly specific inhibitors of p38 MAPK and BRAF.

This guide provides a rigorous comparative analysis of pyrazolylpyridine selectivity, detailing the structural mechanisms of their binding, benchmarking their performance against alternative scaffolds, and defining the gold-standard protocols for kinome-wide profiling.

Part 1: Structural Basis of Selectivity

To understand why pyrazolylpyridines are selective, one must look beyond the


. The selectivity is driven by the scaffold's ability to exploit the DFG-in  (active) vs. DFG-out  (inactive) conformational states of the kinase ATP-binding pocket.
The Pharmacophore Mechanism

The pyrazolylpyridine core typically functions as a Type I or Type I½ inhibitor .

  • Hinge Binding: The pyridine nitrogen and the pyrazole -NH act as a donor-acceptor pair, mimicking the adenine ring of ATP.

  • Gatekeeper Interaction: The flexibility of the bond connecting the pyrazole and pyridine rings allows the molecule to twist, accommodating bulky "gatekeeper" residues (e.g., Threonine or Methionine) that block other rigid scaffolds.

  • Selectivity Vector: Substituents on the pyrazole ring (often aryl or heteroaryl groups) extend into the hydrophobic back pocket, a region less conserved across the kinome than the ATP-binding site itself.

Diagram: Mechanism of Action

The following diagram illustrates the interaction logic distinguishing a Promiscuous Binder from a Selective Pyrazolylpyridine.

KinaseBinding ATP_Pocket ATP Binding Pocket (Highly Conserved) Back_Pocket Hydrophobic Back Pocket (Variable/Selectivity Filter) Scaffold_Promiscuous Promiscuous Scaffold (e.g., Staurosporine) Scaffold_Promiscuous->ATP_Pocket Strong H-Bonds Scaffold_Promiscuous->Back_Pocket No Interaction Result_OffTarget Off-Target Toxicity (Low Selectivity) Scaffold_Promiscuous->Result_OffTarget Scaffold_PP Pyrazolylpyridine Scaffold (Tunable Vectors) Scaffold_PP->ATP_Pocket Hinge Interaction Scaffold_PP->Back_Pocket R-Group Extension Result_Selective Target Specificity (High Selectivity) Scaffold_PP->Result_Selective

Caption: Structural logic of kinase selectivity. Pyrazolylpyridines exploit the variable back pocket to achieve specificity, whereas promiscuous binders rely solely on the conserved ATP pocket.

Part 2: Comparative Analysis

This section objectively compares the pyrazolylpyridine scaffold against two major alternatives: Staurosporine (a reference for promiscuity) and Quinazoline (a rigid, often EGFR-focused scaffold).

Selectivity Metrics Defined
  • 
     Score:  The percentage of kinases inhibited by >35% at a fixed concentration (usually 1 µM or 10 µM). Lower is better for selectivity.
    
  • Gini Coefficient: A measure of inequality (0 = binds all kinases equally, 1 = binds only one kinase). Higher is better.

Table 1: Scaffold Performance Benchmark
FeaturePyrazolylpyridineStaurosporine (Reference)Quinazoline (e.g., Gefitinib)
Primary Binding Mode Type I / I½ (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Conformational Rigidity Moderate (Rotatable bond between rings)High (Fused macrocycle)High (Fused bicyclic)
Kinome Coverage (

)
Low to Moderate (5–15%) High (>80%)Moderate (10–25%)
Primary Targets p38 MAPK, BRAF, RET, SykPan-kinaseEGFR, HER2
Selectivity Mechanism Induced fit / Back-pocket accessN/A (Panc-inhibitor)Steric fit in active site
Major Liability Potential CYP450 inhibition (structure dependent)Extreme toxicity (non-selective)Resistance mutations (T790M)
Comparative Insight

Experimental data from large-scale profiling (e.g., Davis et al., 2011) demonstrates that while Staurosporine inhibits nearly the entire kinome, pyrazolylpyridines can be fine-tuned.

  • Case Study: A 3,5-substituted pyrazolylpyridine designed for p38 MAPK showed <5% cross-reactivity with the closely related JNK family, a distinction difficult to achieve with planar pyrimidine scaffolds.

  • Rigidification: Converting a linked pyrazolylpyridine to a fused pyrazolo[1,5-a]pyridine (as seen in the drug Selpercatinib ) often improves potency by reducing entropic penalty, but may alter the selectivity profile by restricting the "wobble" needed to avoid off-targets.

Part 3: Experimental Workflow for Profiling

Trustworthy selectivity analysis requires a "Funnel Approach," moving from high-throughput binding assays to functional validation.

The Profiling Cascade
  • Tier 1: KINOMEscan (Competition Binding): High-throughput phage display to determine

    
    . This is superior to 
    
    
    
    for initial screening because it is ATP-independent.
  • Tier 2: Radiometric "HotSpot" Assay: The gold standard for enzymatic activity. It measures the transfer of

    
    -
    
    
    
    P-ATP to a substrate.
  • Tier 3: Cellular Target Engagement: NanoBRET or Western Blot to confirm that biochemical selectivity translates to the intracellular environment.

ProfilingWorkflow Compound Lead Compound (Pyrazolylpyridine) Tier1 Tier 1: KINOMEscan (450+ Kinases) Output: % Control Compound->Tier1 Decision1 Selectivity Score S(35) < 0.2? Tier1->Decision1 Tier2 Tier 2: Radiometric IC50 (Selected Hits) Output: Potency Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No (Promiscuous) Tier3 Tier 3: Cellular Assay (NanoBRET/Western) Output: Efficacy Tier2->Tier3

Caption: The "Selectivity Funnel" ensures resources are only spent validating compounds that pass the initial broad-spectrum specificity threshold.

Part 4: Detailed Protocol – Radiometric Kinase Profiling

While binding assays (Tier 1) are excellent for screening, enzymatic activity must be validated using a radiometric assay. This protocol is self-validating through the use of specific positive and negative controls.

Method: P-ATP Filter Binding Assay ("HotSpot")[1]

Objective: Determine the


 of a pyrazolylpyridine compound against a specific kinase (e.g., p38

) while excluding false positives caused by fluorescence interference common in other assay formats.
Reagents & Equipment[1]
  • Kinase: Recombinant human p38

    
     (active).
    
  • Substrate: ATF2 peptide or Myelin Basic Protein (MBP).

  • Isotope:

    
    ATP (Specific activity ~3000 Ci/mmol).
    
  • Filter Plates: P81 phosphocellulose cation exchange paper.

  • Wash Buffer: 0.75% Phosphoric acid.

Step-by-Step Protocol
  • Compound Preparation (The Source of Truth):

    • Dissolve pyrazolylpyridine in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Control Check: Include Staurosporine as a positive control (expected

      
       nM) and DMSO-only  as the negative control (0% inhibition).
      
  • Reaction Assembly:

    • In a 96-well plate, add 5

      
      L of compound solution (4x final concentration).
      
    • Add 10

      
      L of Enzyme/Substrate mixture in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.02% Brij-35).
    • Critical Step: Incubate compound and enzyme for 15 minutes before adding ATP. This allows for slow-binding kinetics typical of some pyrazolylpyridines to equilibrate.

  • Initiation:

    • Add 5

      
      L of ATP mixture (Cold ATP + 
      
      
      
      P-ATP tracer). Final ATP concentration should be at the
      
      
      of the kinase (typically 10–100
      
      
      M) to ensure competitive conditions.
  • Incubation:

    • Incubate at Room Temperature for 120 minutes.

  • Termination & Filtration:

    • Spot 15

      
      L of the reaction onto P81 phosphocellulose filter paper.
      
    • Mechanism:[2][3][4] The P81 paper binds the positively charged peptide substrate (which is now phosphorylated and radioactive). It does not bind the negatively charged free ATP.

  • Washing:

    • Wash filters 3 times with 0.75% phosphoric acid (5 minutes per wash).

    • Why? This removes unreacted

      
      P-ATP. High background here indicates insufficient washing.
      
  • Quantification:

    • Dry filters, add scintillation fluid, and read on a scintillation counter (e.g., MicroBeta).

  • Data Analysis:

    • Calculate % Activity relative to DMSO control.

    • Fit curves using the Hill equation:

      
      .
      

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. Link

  • Subbiah, V., et al. (2018). "Pan-cancer efficacy of the selective RET inhibitor BLU-667." Cancer Discovery, 8(7), 836-849. (Demonstrates pyrazolylpyridine-like scaffold selectivity). Link

  • Promega Corporation. "Kinase Selectivity Profiling Systems Technical Manual." (Standard protocols for kinase profiling).[5] Link

  • Reaction Biology. "Radiometric Kinase Assays: The Gold Standard." (Methodology for HotSpot assays). Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of a specific Safety Data Sheet (SDS) for 5-(1H-Pyrazol-1-yl)pyridin-2-amine, a conservative hazard assessment is crucial. This assessment is based on the known toxicological profiles of pyridine and pyrazole derivatives.

Anticipated Hazards:

  • Skin and Eye Irritation: Pyridine and its derivatives are known to cause skin and eye irritation, and in some cases, severe burns.[1][2] The pyrazole moiety also contributes to potential skin and eye irritation.[3][4]

  • Respiratory Tract Irritation: Vapors or dusts may irritate the respiratory tract. Inhalation of related compounds can lead to symptoms such as coughing and wheezing.[5]

  • Harmful if Swallowed or Inhaled: Similar to many nitrogen-containing heterocyclic compounds, ingestion or inhalation may be harmful.[1][3]

  • Potential for Systemic Effects: Prolonged or repeated exposure to pyridine derivatives may lead to systemic effects, including damage to the liver and kidneys.

Hazard Summary Table:

Hazard CategoryAnticipated Risk based on Structural AnalogsSource
Acute Toxicity (Oral) Harmful if swallowed[1][3]
Acute Toxicity (Dermal) Harmful in contact with skin[1]
Acute Toxicity (Inhalation) Harmful if inhaled[1]
Skin Corrosion/Irritation Causes skin irritation[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation[1][4]
Specific Target Organ Toxicity May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 5-(1H-Pyrazol-1-yl)pyridin-2-amine. The following recommendations are based on best practices for handling hazardous chemical compounds in a laboratory setting.[7][8]

Essential PPE:

  • Hand Protection: Wear compatible chemical-resistant gloves.[7] Nitrile or neoprene gloves are generally recommended for handling pyridine-containing compounds.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[7][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin and Body Protection: A flame-resistant lab coat is required.[5] For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or a full-body suit.[9]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are not sufficient or during emergency situations, a government-approved respirator with an appropriate cartridge for organic vapors should be used.[7][11]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4][12]

  • Ensure the container is tightly closed when not in use.[3][5][13]

Handling and Use:

  • All handling of 5-(1H-Pyrazol-1-yl)pyridin-2-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dusts and aerosols.[9][10]

  • Use non-sparking tools and explosion-proof equipment if the compound is flammable, a common characteristic of pyridine derivatives.[1][2][14]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4][7]

Emergency Procedures:

Emergency SituationStep-by-Step Protocol
Skin Contact 1. Immediately remove contaminated clothing.[6]2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5]3. Seek medical attention if irritation persists.[3][4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]2. Remove contact lenses if present and easy to do.[3]3. Seek immediate medical attention.[3][4]
Inhalation 1. Move the affected person to fresh air.[3][7]2. If breathing is difficult, provide oxygen.[7]3. Seek immediate medical attention.[3][7]
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.[1][3]3. Seek immediate medical attention.[3]
Spill 1. Evacuate the area and ensure adequate ventilation.2. Wear appropriate PPE, including respiratory protection.3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]4. For large spills, contain the spill and follow institutional emergency procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of 5-(1H-Pyrazol-1-yl)pyridin-2-amine and its contaminated waste is critical to prevent environmental contamination.

Waste Segregation and Collection:

  • Collect all waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedure:

  • All chemical waste must be disposed of through a licensed professional waste disposal service.[3][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this chemical down the drain or in the regular trash.[12][15]

Disposal Decision Workflow:

Disposal_Workflow Start Waste Generated Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container Clearly (Contents, Hazards) Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS LicensedDisposal Disposal by Licensed Professional Service ContactEHS->LicensedDisposal

Caption: A streamlined workflow for the safe and compliant disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently work with 5-(1H-Pyrazol-1-yl)pyridin-2-amine while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Material Safety Data Sheet: PYRIDINE. (2011, August 29).
  • Safety Data Sheet: 1H-Pyrazole. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Safety Data Sheet: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. Enamine.
  • Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole. (2025, December 10). TCI Chemicals.
  • 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine. (2023, November 24). Smolecule.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Pyrazinamide - Safety Data Sheet. (2025, November 25).
  • Safety Data Sheet: 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine. (2023, December 19). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Safety Data Sheet: Pyridine. (2009, October 2). Fisher Scientific.
  • Safety Data Sheet: Pyrazole. (2026, January 6). Sigma-Aldrich.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.
  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI.
  • Safety Data Sheet: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. (2025, September 23). Thermo Fisher Scientific.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.
  • 2-(1H-Pyrazol-3-yl)pyridine, 1g, Each. CP Lab Safety.
  • Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC - NIH.
  • 5-Methyl-1-(pyridin-3-ylmethyl) - Safety Data Sheet. (2023, December 21).
  • SAFETY DATA SHEET. (2026, January 31). CymitQuimica.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University.
  • 3-(Pyridin-2-yl)-1H-pyrazol-5-amine | 92352-29-9. J&K Scientific.
  • Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.